molecular formula C4H4ClNO3S B1305840 5-Methyl-4-isoxazolesulfonyl chloride CAS No. 321309-26-6

5-Methyl-4-isoxazolesulfonyl chloride

Cat. No.: B1305840
CAS No.: 321309-26-6
M. Wt: 181.6 g/mol
InChI Key: STYUNYVEEFPQMF-UHFFFAOYSA-N
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Description

5-Methyl-4-isoxazolesulfonyl chloride is a useful research compound. Its molecular formula is C4H4ClNO3S and its molecular weight is 181.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-oxazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S/c1-3-4(2-6-9-3)10(5,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYUNYVEEFPQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379837
Record name 5-Methyl-4-isoxazolesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-26-6
Record name 5-Methyl-4-isoxazolesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-oxazole-4-sulfonyl chloride
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Foundational & Exploratory

synthesis of 5-Methyl-4-isoxazolesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methyl-4-isoxazolesulfonyl Chloride

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the sulfonyl chloride moiety, which allows for the straightforward introduction of the 5-methylisoxazole scaffold into a wide array of molecular architectures. The isoxazole ring system is a prevalent feature in numerous biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and to participate in crucial binding interactions with biological targets.[1] This guide provides a comprehensive overview of the synthetic routes to this compound, delving into the mechanistic underpinnings of the reaction and offering practical, field-proven insights for its successful preparation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 321309-26-6[2]
Molecular Formula C₄H₄ClNO₃S[2]
Molecular Weight 181.60 g/mol [2]
Physical Form Solid
Boiling Point 56-58°C at 0.7 mm Hg[2]
Density 1.534 ± 0.06 g/cm³ (Predicted)[2]
SMILES Cc1oncc1S(Cl)(=O)=O
InChI Key STYUNYVEEFPQMF-UHFFFAOYSA-N

Synthetic Pathways and Mechanistic Considerations

The is most effectively achieved through the direct chlorosulfonation of 5-methylisoxazole. This method is advantageous due to the commercial availability of the starting material and the directness of the approach. An alternative, though less direct, route involves the conversion of 5-methylisoxazole-4-sulfonic acid to the desired sulfonyl chloride.

Primary Synthetic Route: Direct Chlorosulfonation of 5-Methylisoxazole

The most direct and industrially relevant method for the is the electrophilic substitution reaction on the 5-methylisoxazole ring using chlorosulfonic acid.[3]

Reaction Scheme

G start 5-Methylisoxazole reagent + ClSO3H start->reagent product This compound reagent->product

Caption: Direct chlorosulfonation of 5-methylisoxazole.

Mechanistic Insights

The chlorosulfonation of heterocyclic compounds like isoxazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[4] The key steps are outlined below:

  • Generation of the Electrophile : In the presence of excess chlorosulfonic acid, an equilibrium is established which generates the highly electrophilic species, chlorosulfonium ion (SO₂Cl⁺).[5][6] This is the active electrophile that attacks the electron-rich isoxazole ring.

  • Electrophilic Attack : The π-system of the 5-methylisoxazole ring acts as a nucleophile, attacking the SO₂Cl⁺ electrophile. The substitution occurs preferentially at the C4 position. This regioselectivity is dictated by the directing effects of the ring heteroatoms and the methyl group. The C4 position is the most activated site for electrophilic attack on the 5-methylisoxazole ring.

  • Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton from the C4 position to a weak base in the reaction medium (such as the chlorosulfonate anion), restoring the aromaticity of the isoxazole ring and yielding the final product, this compound.

G cluster_0 Synthetic Workflow A Start: 5-Methylisoxazole B Add Chlorosulfonic Acid (Excess) A->B Reagent Addition C Controlled Reaction Temperature B->C Exothermic Control D Quenching with Ice-Water C->D Reaction Termination E Extraction with Organic Solvent D->E Product Isolation F Drying and Solvent Removal E->F Solvent Removal G Purification (e.g., Distillation/Crystallization) F->G Purity Enhancement H Final Product: this compound G->H Final Isolation

Caption: Experimental workflow for the .

Alternative Route: From 5-Methylisoxazole-4-sulfonic acid

An alternative synthetic strategy begins with 5-methylisoxazole-4-sulfonic acid, which is commercially available.[7] This intermediate can be converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Scheme

G start 5-Methylisoxazole-4-sulfonic acid reagent + SOCl2 or PCl5 start->reagent product This compound reagent->product

Caption: Conversion of the sulfonic acid to the sulfonyl chloride.

This method avoids the use of the highly corrosive and hazardous chlorosulfonic acid in the final step, but requires the synthesis or purchase of the sulfonic acid precursor.

Experimental Protocol: Direct Chlorosulfonation

The following protocol is a representative procedure for the , based on established methods for the chlorosulfonation of heterocyclic compounds.[3][8]

Disclaimer: This protocol involves the use of highly corrosive and reactive chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents
  • 5-Methylisoxazole (C₄H₅NO)[9]

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5 equivalents). Cool the flask to 0°C in an ice-water bath.

  • Addition of Starting Material : Slowly add 5-methylisoxazole (1 equivalent) dropwise to the cooled chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable analytical technique.

  • Work-up : Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step should be performed with extreme caution as it is highly exothermic.

  • Extraction : Transfer the resulting aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing : Combine the organic extracts and wash successively with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification : The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the final product in high purity.

Expected Yield and Purity

Safety and Handling

  • Chlorosulfonic Acid : This reagent is extremely corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme care in a fume hood.

  • This compound : As a sulfonyl chloride, the product is expected to be moisture-sensitive and corrosive. It may react with nucleophiles and should be handled with appropriate care.

Conclusion

The is a critical process for the advancement of drug discovery programs that utilize the 5-methylisoxazole scaffold. The direct chlorosulfonation of 5-methylisoxazole represents the most efficient and practical approach to this key intermediate. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable building block for the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to 5-Methyl-4-isoxazolesulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methyl-4-isoxazolesulfonyl chloride, a key intermediate in the synthesis of novel sulfonamides with significant potential in medicinal chemistry. This document moves beyond a simple datasheet to offer in-depth insights into its chemical properties, a plausible synthetic route with detailed protocols, and its applications in the development of therapeutic agents. The information presented herein is grounded in established chemical principles and supported by available data and literature, aiming to empower researchers in their scientific endeavors.

Core Chemical and Physical Properties

This compound is a reactive chemical intermediate that serves as a crucial building block for introducing the 5-methylisoxazole-4-sulfonyl moiety into a target molecule. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 321309-26-6[1]
Molecular Formula C₄H₄ClNO₃S[1]
Molecular Weight 181.60 g/mol [2]
Appearance Solid, potentially a low melting solid.[1]
Boiling Point 56-58 °C at 0.7 mmHg[1]
Predicted Density 1.534 ± 0.06 g/cm³[1]
Solubility Sparingly soluble in water, likely soluble in various organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.[3][4]
Storage Conditions Store under an inert atmosphere (nitrogen or argon) at 2-8°C to protect from moisture and decomposition.[1]

Note: Some physical properties, such as density, are predicted values based on computational models.

Synthesis of this compound: A Proposed Pathway

Synthesis_Workflow A 5-Methylisoxazole-4-carboxylic Acid B Sulfonation A->B  H₂SO₄/SO₃ C 5-Methylisoxazole-4-sulfonic Acid B->C D Chlorination C->D  SOCl₂ or (COCl)₂ E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step 1: Sulfonation of 5-Methylisoxazole-4-carboxylic Acid

The initial step involves the sulfonation of 5-methylisoxazole-4-carboxylic acid to yield 5-methylisoxazole-4-sulfonic acid. This can be achieved using a strong sulfonating agent like fuming sulfuric acid (oleum).

Experimental Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.

  • To the flask, add 5-methylisoxazole-4-carboxylic acid (1 equivalent).

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add fuming sulfuric acid (2-3 equivalents) to the cooled carboxylic acid with continuous stirring. The temperature should be carefully monitored and maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-methylisoxazole-4-sulfonic acid.

Step 2: Chlorination of 5-Methylisoxazole-4-sulfonic Acid

The sulfonic acid intermediate is then converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The use of a catalytic amount of dimethylformamide (DMF) can facilitate this conversion.

Experimental Protocol:

  • In a fume hood, place the dried 5-methylisoxazole-4-sulfonic acid (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap to neutralize acidic gases.

  • Add an excess of thionyl chloride (3-5 equivalents) to the flask.

  • Add a catalytic amount of DMF (a few drops).

  • Heat the reaction mixture to reflux (approximately 76°C for thionyl chloride) and maintain for 2-4 hours.

  • Monitor the reaction progress by observing the cessation of gas evolution and by analytical techniques (e.g., TLC or GC-MS).

  • Once the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity and Stability

This compound is a reactive compound due to the presence of the electrophilic sulfonyl chloride group. It readily reacts with nucleophiles such as amines, alcohols, and water.

Reactivity_Diagram A 5-Methyl-4-isoxazolesulfonyl Chloride E Sulfonamide A->E F Sulfonate Ester A->F G Sulfonic Acid A->G B Amine (R-NH₂) B->E C Alcohol (R-OH) C->F D Water (H₂O) D->G

Caption: Reactivity of this compound with common nucleophiles.

  • Reaction with Amines: This is the most common and synthetically valuable reaction, leading to the formation of sulfonamides. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct.

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.

  • Hydrolysis: this compound is sensitive to moisture and will hydrolyze to the corresponding 5-methylisoxazole-4-sulfonic acid. Therefore, it is crucial to handle and store the compound under anhydrous conditions.[3]

The stability of heteroaromatic sulfonyl chlorides, including isoxazole derivatives, can be limited. They may be susceptible to decomposition, especially at elevated temperatures or in the presence of moisture.[3]

Predicted Spectroscopic Data for Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HIsoxazole C-H
~2.8s3HMethyl (-CH₃)

Rationale: The proton on the isoxazole ring is expected to be deshielded due to the electron-withdrawing effects of the sulfonyl chloride group and the ring heteroatoms. The methyl protons will appear as a singlet in the typical aliphatic region.

Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170Isoxazole C-O
~160Isoxazole C=N
~115Isoxazole C-SO₂Cl
~12Methyl (-CH₃)

Rationale: The chemical shifts are estimated based on the electronic environment of each carbon atom within the heterocyclic ring and the methyl substituent.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~1380-1360StrongAsymmetric SO₂ stretch
~1190-1170StrongSymmetric SO₂ stretch
~3100MediumIsoxazole C-H stretch
~2950MediumMethyl C-H stretch

Rationale: The strong absorptions for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfonyl chlorides.[5][6]

Predicted Mass Spectrometry Fragmentation
m/zPossible Fragment
181/183[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
146[M - Cl]⁺
118[M - SO₂Cl]⁺
82[M - Cl - SO₂]⁺

Rationale: The mass spectrum is expected to show the characteristic isotopic pattern for a chlorine-containing compound. Fragmentation is likely to occur via the loss of the chlorine atom, the sulfonyl chloride group, or sulfur dioxide.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile intermediate for the synthesis of a wide array of 5-methylisoxazole-4-sulfonamides. The isoxazole ring is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamides can lead to compounds with diverse biological activities.[9][10][11]

Derivatives of isoxazole sulfonamides have been investigated for a range of therapeutic applications, including:

  • Antibacterial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, and combining it with the isoxazole ring can lead to novel antimicrobial agents.[9][12]

  • Anti-inflammatory Agents: Certain isoxazole derivatives have demonstrated anti-inflammatory properties.[12]

  • Anticancer Agents: The isoxazole nucleus is present in several compounds with anticancer activity.[11]

  • Anticonvulsant and Antipsychotic Agents: Isoxazole-containing compounds have been explored for their potential in treating central nervous system disorders.[12][13]

The ability to readily synthesize a library of novel sulfonamides from this compound makes it a valuable tool for lead discovery and optimization in drug development programs.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle under an inert atmosphere to prevent hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Recommended storage is at 2-8°C.[1]

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel sulfonamides with potential applications in drug discovery. While a detailed experimental characterization is not widely available, this guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data for its identification, and a discussion of its reactivity and applications. By understanding these key technical aspects, researchers can effectively and safely utilize this compound to advance their research and development efforts in medicinal chemistry.

References

Introduction: The Significance of the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-4-isoxazolesulfonyl Chloride

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug discovery. This guide is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to utilize this reagent with a deep understanding of its properties and potential.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for molecular design. This compound, in particular, serves as a versatile intermediate for the synthesis of a diverse array of sulfonamide derivatives. The sulfonyl chloride group is a highly reactive functional handle, enabling facile reaction with amines, alcohols, and other nucleophiles to generate compound libraries for screening and lead optimization. The strategic placement of the methyl group at the 5-position and the sulfonyl chloride at the 4-position of the isoxazole ring provides a specific vector for structural elaboration, allowing for precise control over the final molecule's architecture.

Core Properties and Identification

Accurate identification and understanding of the physicochemical properties of a reagent are foundational to its effective use in synthesis.

CAS Number : 321309-26-6[1][2][3][4]

This unique identifier, assigned by the Chemical Abstracts Service, ensures unambiguous identification of this specific chemical substance.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₄ClNO₃S[1][2][5]
Molecular Weight 181.60 g/mol [1][5]
Appearance Solid (predicted)[5]
Boiling Point 56-58 °C at 0.7 mmHg[1]
Density 1.534 ± 0.06 g/cm³ (Predicted)[1]
InChI Key STYUNYVEEFPQMF-UHFFFAOYSA-N[3][5]
SMILES CC1=C(C=NO1)S(=O)(=O)Cl[3][5]

Note: Some physical properties, such as density, are predicted values from computational models and should be considered as estimates.

Synthesis and Mechanism

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on established chemical principles for the formation of sulfonyl chlorides from sulfonic acids, which in turn can be derived from the corresponding amine. A plausible and widely used method involves the diazotization of an amino-substituted isoxazole followed by a copper-catalyzed sulfonyl chloride formation (the Meerwein reaction).

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 5-methylisoxazol-4-amine.

  • Diazotization: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This is a classic and reliable method for generating a reactive intermediate from an aromatic or heteroaromatic amine. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. The copper catalyst is essential for the radical-mediated addition of sulfur dioxide and subsequent chlorination to yield the desired sulfonyl chloride.

Synthetic_Pathway 5-methylisoxazol-4-amine 5-Methylisoxazol-4-amine Diazonium_Salt Isoxazole-4-diazonium chloride Intermediate 5-methylisoxazol-4-amine:e->Diazonium_Salt:w NaNO₂, HCl 0-5 °C 5-Methyl-4-isoxazolesulfonyl_chloride 5-Methyl-4-isoxazolesulfonyl chloride Diazonium_Salt:e->5-Methyl-4-isoxazolesulfonyl_chloride:w SO₂, CuCl (catalytic)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous transformations. Researchers should perform small-scale trials to optimize conditions.

Materials:

  • 5-methylisoxazol-4-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-methylisoxazol-4-amine in a mixture of concentrated HCl and glacial acetic acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid.

    • Bubble sulfur dioxide gas through this solution until saturation is achieved, maintaining a low temperature.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution should be observed.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into a large volume of ice-water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

    • Purification can be achieved by vacuum distillation or recrystallization.

Spectroscopic and Analytical Characterization

Due to the nature of this compound as a reactive intermediate, comprehensive, published spectral data is not always available.[5] The following represents predicted data based on the structure and analysis of analogous compounds, which serves as a guide for researchers to confirm the identity and purity of their synthesized material.[6]

¹H NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.7Singlet1HH-3The proton at the 3-position is a singlet and is expected to be deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms.
~2.8 - 3.0Singlet3H-CH₃The methyl protons at the 5-position are expected to appear as a sharp singlet in this region.
¹³C NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175C-5The carbon bearing the methyl group is significantly deshielded by the adjacent oxygen atom.
~155 - 160C-3The carbon at the 3-position is deshielded by the adjacent heteroatoms.
~115 - 120C-4The carbon directly attached to the electron-withdrawing sulfonyl chloride group will be significantly shifted downfield, though its exact position can vary.
~12 - 15-CH₃The methyl carbon is expected in the typical aliphatic region.
Mass Spectrometry (MS)
  • Technique: Electron Impact (EI) or Electrospray Ionization (ESI)

  • Expected M/Z: The molecular ion peak [M]⁺ would be observed at m/z 181. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺) would be seen at m/z 183 with an intensity of approximately one-third of the molecular ion peak.

  • Fragmentation: Common fragmentation patterns would involve the loss of SO₂ (m/z 117) and Cl (m/z 146).

Infrared (IR) Spectroscopy
  • Expected Absorptions:

    • ~1370-1380 cm⁻¹ and ~1180-1190 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

    • ~1600-1650 cm⁻¹: C=N stretching of the isoxazole ring.

    • ~1400-1450 cm⁻¹: C=C stretching of the isoxazole ring.

Handling, Storage, and Safety

As a sulfonyl chloride, this compound is reactive and requires careful handling.

  • Reactivity: It is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid. All reactions should be carried out under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and nucleophiles.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood. In case of contact, wash affected areas immediately with copious amounts of water.

Applications in Drug Development Workflow

This compound is primarily used as a scaffold in the synthesis of sulfonamide-based drug candidates. The workflow typically involves the reaction of the sulfonyl chloride with a library of primary or secondary amines to generate a diverse set of sulfonamides.

Drug_Development_Workflow cluster_synthesis Synthesis Stage cluster_screening Screening & Optimization Reagent 5-Methyl-4-isoxazolesulfonyl chloride Reaction Sulfonamide Formation Reagent->Reaction Amine_Library Library of Amines (R-NH₂) Amine_Library->Reaction Product_Library Library of Isoxazole Sulfonamides Reaction->Product_Library HTS High-Throughput Screening (HTS) Product_Library->HTS Biological Assay Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for utilizing the reagent in drug discovery.

This systematic approach allows for the exploration of structure-activity relationships (SAR), where modifications to the amine component can be correlated with changes in biological activity, ultimately leading to the identification of potent and selective drug candidates.

References

An In-depth Technical Guide to 5-Methyl-4-isoxazolesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the isoxazole ring system represents a privileged structure due to its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets. When functionalized with a sulfonyl chloride moiety, specifically as 5-Methyl-4-isoxazolesulfonyl chloride, this building block becomes a powerful electrophilic reagent for the synthesis of a diverse array of sulfonamide derivatives. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and strategic application in the field of drug development.

Physicochemical Properties

A foundational understanding of a reagent begins with its key physicochemical properties. This compound is a solid at room temperature with the following key identifiers and characteristics.

PropertyValueSource(s)
Molecular Weight 181.60 g/mol
Molecular Formula C₄H₄ClNO₃S
CAS Number 321309-26-6
Appearance Solid
SMILES Cc1oncc1S(Cl)(=O)=O
InChI Key STYUNYVEEFPQMF-UHFFFAOYSA-N

Synthesis of this compound: A Proposed Pathway

While specific, peer-reviewed protocols for the direct synthesis of this compound are not abundantly available in the public domain, a chemically sound and logical synthetic route can be proposed based on established transformations of isoxazoles and general methods for the preparation of sulfonyl chlorides. This multi-step synthesis begins with the readily available 5-methylisoxazole-4-carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Sulfonation cluster_2 Step 3: Chlorination cluster_3 Final Product A Ethyl 5-methyl-4- isoxazolecarboxylate B 5-Methylisoxazole-4- carboxylic Acid A->B H₂SO₄ / H₂O Reflux C 5-Methylisoxazole-4- sulfonic Acid B->C H₂SO₄ / SO₃ (Oleum) or Chlorosulfonic Acid D 5-Methyl-4- isoxazolesulfonyl Chloride C->D Thionyl Chloride (SOCl₂) or Oxalyl Chloride

Caption: A proposed three-step synthetic pathway to this compound.

Step 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

The logical starting material is 5-methylisoxazole-4-carboxylic acid, which can be synthesized from its corresponding ethyl ester.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add crude ethyl 5-methyl-4-isoxazolecarboxylate and a 60% aqueous solution of sulfuric acid.[1][2]

  • Heat the mixture to reflux (approximately 85 °C) and maintain for 4-16 hours.[1][2][3] During this time, ethanol will distill from the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is no longer observed.[1][2]

  • Cool the reaction mixture to room temperature, which should induce precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water and toluene.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/acetic acid mixture, to yield pure 5-methylisoxazole-4-carboxylic acid.[1][3]

Causality of Experimental Choices: The use of strong acid (sulfuric acid) and heat is a standard and effective method for the hydrolysis of esters to their corresponding carboxylic acids. The continuous removal of ethanol helps to drive the equilibrium towards the product side, increasing the reaction rate and yield.

Step 2: Sulfonation of 5-Methylisoxazole-4-carboxylic Acid

The next critical step is the introduction of a sulfonic acid group onto the isoxazole ring. This is typically achieved through electrophilic aromatic substitution.

Experimental Protocol (Representative):

  • In a fume hood, carefully add 5-methylisoxazole-4-carboxylic acid portion-wise to a stirred, cooled (0-5 °C) solution of fuming sulfuric acid (oleum) or chlorosulfonic acid.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours. The exact temperature and time will need to be optimized.

  • Monitor the reaction by a suitable method (e.g., HPLC or NMR of a quenched aliquot) to determine the extent of sulfonation.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction and precipitate the sulfonic acid product.

  • Isolate the solid 5-methylisoxazole-4-sulfonic acid by filtration, wash with ice-cold water, and dry under vacuum.

Causality of Experimental Choices: Fuming sulfuric acid or chlorosulfonic acid are powerful sulfonating agents required to functionalize the relatively electron-deficient isoxazole ring. The controlled addition at low temperature is crucial to manage the highly exothermic nature of the reaction.

Step 3: Chlorination of 5-Methylisoxazole-4-sulfonic Acid

The final step is the conversion of the sulfonic acid to the desired sulfonyl chloride.

Experimental Protocol (Representative):

  • In a dry, inert atmosphere (e.g., under nitrogen), combine the dried 5-methylisoxazole-4-sulfonic acid with an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as toxic gases (SO₂ and HCl) are evolved.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a non-protic solvent.

Causality of Experimental Choices: Thionyl chloride is a standard reagent for converting sulfonic acids (and carboxylic acids) to their corresponding acid chlorides. The reaction proceeds via the formation of a reactive intermediate, which is then displaced by the chloride ion. An inert atmosphere is necessary as the product is moisture-sensitive.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group as an electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.

Reactivity_Diagram cluster_products Products Reagent 5-Methyl-4- isoxazolesulfonyl Chloride Sulfonamide 5-Methylisoxazole-4- Sulfonamide Reagent->Sulfonamide Nucleophilic Substitution SulfonateEster 5-Methylisoxazole-4- Sulfonate Ester Reagent->SulfonateEster Nucleophilic Substitution Nucleophile_Amine Primary/Secondary Amine (R₂NH) Nucleophile_Amine->Sulfonamide Nucleophile_Alcohol Alcohol (R'OH) Nucleophile_Alcohol->SulfonateEster

Caption: General reactivity of this compound with nucleophiles.

The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) readily forms stable sulfonamides. Similarly, reaction with alcohols yields sulfonate esters. The high reactivity and the fact that the chloride is an excellent leaving group ensure that these transformations are generally high-yielding and efficient.

Applications in Drug Discovery and Development

The 5-methylisoxazole-4-sulfonamide core is a valuable pharmacophore in drug design for several strategic reasons.

Bioisosteric Replacement of Carboxylic Acids

One of the most powerful applications of the sulfonamide group is as a bioisostere for a carboxylic acid. Carboxylic acids are often crucial for target binding but can impart undesirable physicochemical properties, such as poor oral bioavailability and rapid metabolism. The sulfonamide group can mimic the hydrogen bonding capabilities and acidic nature of a carboxylic acid while offering improved pharmacokinetic profiles.

Scaffold for Targeted Inhibitors

The sulfonamide moiety is a key feature in a number of successful drugs, most notably the COX-2 inhibitor celecoxib. The development of celecoxib analogues has been an active area of research for anti-inflammatory and anti-cancer applications.[4][5][6] The 5-methylisoxazole-4-sulfonamide scaffold provides a platform for creating novel analogues with potentially improved selectivity and efficacy.[4][7]

Antibacterial Agents

Sulfonamides, or "sulfa drugs," were among the first classes of effective antibiotics. The 5-methylisoxazole moiety is present in the well-known antibiotic sulfamethoxazole. While not identical, derivatives of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide have shown significant antibacterial activity by inhibiting folic acid synthesis in bacteria.[8] This highlights the potential of the 5-methylisoxazole-4-sulfonamide core in the development of new anti-infective agents.[9]

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and highly reactive with water and other nucleophiles. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The compound is moisture-sensitive and should be stored under an inert atmosphere.

Conclusion

This compound is a valuable and reactive building block for medicinal chemistry and drug discovery. Its straightforward, albeit multi-step, proposed synthesis provides access to a scaffold that is central to the development of a wide range of sulfonamide derivatives. The ability of the resulting sulfonamides to act as bioisosteres for carboxylic acids and their presence in established therapeutic agents underscore the importance of this reagent. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and strategic applications of this compound is essential for the rational design of next-generation therapeutics.

References

An In-Depth Technical Guide to the Handling and Storage of 5-Methyl-4-isoxazolesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential procedures for the safe and effective handling and storage of 5-Methyl-4-isoxazolesulfonyl chloride. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond basic safety data to offer field-proven insights into the chemical's reactivity, stability, and proper laboratory protocols. By explaining the causality behind experimental choices, this guide aims to foster a culture of safety and precision in the laboratory. It includes detailed methodologies for handling under inert conditions, a typical synthetic application, and emergency procedures, supported by authoritative citations and visual aids to ensure scientific integrity and practical utility.

Introduction: The Significance of a Reactive Intermediate

This compound is a highly reactive heterocyclic sulfonyl chloride. Its importance in medicinal chemistry and drug development stems from its utility as a key building block for the synthesis of a diverse range of 5-methylisoxazole-4-sulfonamides. The isoxazole ring, coupled with a sulfonamide linker, is a prominent structural motif in numerous pharmacologically active compounds, exhibiting a wide spectrum of bioactivities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3]

The high reactivity of the sulfonyl chloride group, while synthetically advantageous, also imparts significant hazards, primarily extreme moisture sensitivity and corrosivity.[4] Understanding and controlling this reactivity is paramount for ensuring both the safety of laboratory personnel and the success of synthetic outcomes. This guide provides the foundational knowledge and practical protocols necessary to work with this valuable but hazardous reagent.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the bedrock of safe handling.

Chemical Identity and Properties
PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms 5-Methylisoxazole-4-sulfonyl chloride[4]
CAS Number 321309-26-6[4][5]
Molecular Formula C₄H₄ClNO₃S[4]
Molecular Weight 181.60 g/mol [2][6]
Physical Form Solid (often described as a low melting solid)[6]
Boiling Point 56-58 °C at 0.7 mmHg[4][5]
Predicted Density 1.534 ± 0.06 g/cm³[4]
Solubility Reacts with water. Soluble in many anhydrous organic solvents (e.g., THF, DCM, Toluene).[7][8]

Note: A precise melting point is not consistently reported in publicly available literature, underscoring the need for careful handling as a low-melting solid.

GHS Hazard Identification

This compound is classified as hazardous. The primary dangers are outlined below, and all personnel must review the full Safety Data Sheet (SDS) before commencing work.

  • Signal Word: Danger [4]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[4]

    • EUH014: Reacts violently with water.[4]

    • EUH029: Contact with water liberates toxic gas (Hydrogen Chloride).[4]

  • Key GHS Pictograms:

    • Corrosion (GHS05)

Chemical Reactivity and Stability: A Double-Edged Sword

The synthetic utility of this compound is derived directly from its high electrophilicity at the sulfur atom. However, this reactivity also dictates its instability and incompatibility with a range of common laboratory substances.

Hydrolytic Instability

The most critical reactivity consideration is its violent reaction with water. The mechanism involves nucleophilic attack by water on the electrophilic sulfur center, leading to the displacement of the chloride ion. This reaction is highly exothermic and produces corrosive and toxic byproducts.

Reaction: C₄H₄NO₂S(O)₂Cl + 2 H₂O → C₄H₄NO₂S(O)₂OH (5-Methylisoxazole-4-sulfonic acid) + HCl (gas) + H₃O⁺

This reaction is the fundamental reason why the compound must be handled under strictly anhydrous (moisture-free) conditions. The liberation of HCl gas can rapidly create a corrosive atmosphere and poses a significant inhalation hazard.[4][6]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products reagent This compound acid 5-Methylisoxazole-4-sulfonic acid reagent->acid Violent Hydrolysis hcl Hydrogen Chloride (gas) reagent->hcl water H₂O water->acid water->hcl Inert_Atmosphere_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood A 1. Oven-dry all glassware (flask, funnel, stir bar). B 2. Assemble glassware hot and cool under inert gas stream. A->B D 4. Briefly remove flask stopper under positive inert gas flow. B->D Ensures anhydrous setup C 3. Allow reagent container to warm to room temp. C->D Prevents moisture condensation E 5. Quickly add reagent solid via powder funnel. D->E F 6. Reseal flask and re-establish inert atmosphere. E->F G 7. Add anhydrous solvent via cannula or syringe. F->G H Reaction Ready G->H Proceed to reaction Sulfonamide_Synthesis reagent 5-Methyl-4-isoxazolesulfonyl chloride in Anhydrous DCM reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) reagent->reaction amine Primary/Secondary Amine + Tertiary Base (e.g., Et₃N) in Anhydrous DCM amine->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup product Crude Sulfonamide workup->product purify Purification (Chromatography) product->purify final_product Pure Sulfonamide purify->final_product

References

A Technical Guide to the Synthesis and Utility of 5-Methyl-4-isoxazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-isoxazolesulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry. Its discovery and development have been driven by the persistent need for novel scaffolds in drug design. This guide provides an in-depth analysis of the synthetic routes to this key intermediate, focusing on the chemical principles and experimental considerations that ensure successful preparation. We will explore the foundational synthesis of the 5-methylisoxazole core, followed by the critical chlorosulfonation step to yield the target sulfonyl chloride. Mechanistic insights, detailed experimental protocols, and the compound's application in the synthesis of bioactive sulfonamides are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of the Isoxazole Sulfonamide Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. When functionalized with a sulfonamide group, the resulting architecture gives rise to a class of compounds with a broad spectrum of biological activities. These isoxazole sulfonamides are integral to the development of therapeutics ranging from antimicrobial agents to inhibitors of key enzymes like tubulin.[1] The strategic placement of substituents on the isoxazole ring is crucial for modulating pharmacological activity, making the availability of versatile, functionalized intermediates paramount.

This compound (C₄H₄ClNO₃S) serves as one such indispensable intermediate. Its structure combines the stable 5-methylisoxazole core with a highly reactive sulfonyl chloride group at the 4-position, enabling facile coupling with a wide array of amines and anilines to generate diverse libraries of sulfonamide derivatives.[1] This guide focuses on the synthesis of this key precursor, providing the technical foundation necessary for its preparation and subsequent use in drug discovery programs.

Synthetic Pathways to this compound

The synthesis of this compound is not a singular, historically documented "discovery" but rather the result of evolved synthetic methodologies for creating functionalized heterocycles. The overall strategy can be logically divided into two core phases: the construction of the isoxazole ring system and the subsequent introduction of the sulfonyl chloride functional group.

Part A: Construction of the 5-Methylisoxazole-4-carboxylate Core

The most reliable and regioselective route to the required precursor, 5-methylisoxazole-4-carboxylic acid or its ester, begins with acyclic starting materials. This approach avoids the common issue of producing isomeric mixtures that plague many other isoxazole synthesis methods.[2] A well-established patent details a robust process starting from ethyl acetoacetate.[3]

The general workflow is as follows:

G A Ethyl Acetoacetate B Ethyl Ethoxymethyleneacetoacetic Ester A->B Triethyl Orthoformate, Acetic Anhydride C Ethyl 5-Methylisoxazole-4-carboxylate B->C Hydroxylamine Sulfate, Sodium Acetate D 5-Methylisoxazole-4-carboxylic Acid C->D Acid Hydrolysis (H₂SO₄)

Caption: Synthesis workflow for the isoxazole precursor.

  • Formation of Ethyl Ethoxymethyleneacetoacetic Ester: The synthesis begins by reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride. This step introduces the necessary carbon framework for subsequent cyclization.[3]

  • Cyclization to the Isoxazole Ring: The ethoxymethylene intermediate is then reacted with hydroxylamine sulfate in the presence of a mild base like sodium acetate. This is the key ring-forming step, where the hydroxylamine condenses with the ketone and ester functionalities to regioselectively form the 5-methylisoxazole-4-carboxylate ester.[3] Controlling the temperature during this step (between -20°C and 10°C) is critical to minimize the formation of isomeric impurities.[3]

  • Hydrolysis to the Carboxylic Acid: The resulting ester is hydrolyzed to 5-methylisoxazole-4-carboxylic acid using a strong acid, such as 60% aqueous sulfuric acid.[3] This carboxylic acid is the direct precursor for creating a reactive functional group at the 4-position.

Part B: Conversion to this compound

While the conversion of a carboxylic acid to a sulfonyl chloride is not direct, the carboxylic acid can be converted to an amine, which is then transformed into the target sulfonyl chloride. A more direct, albeit challenging, approach is the direct chlorosulfonation of the 5-methylisoxazole ring. However, this reaction can be difficult to control.

A more common and analogous method described for related heterocyclic systems involves the reaction of an appropriate precursor with chlorosulfonic acid.[1] For the 5-methylisoxazole system, this would involve the direct electrophilic substitution on the isoxazole ring.

Key Mechanistic Considerations:

The chlorosulfonation of an aromatic or heteroaromatic ring is a classic electrophilic aromatic substitution reaction. The isoxazole ring is an electron-deficient system, which can make electrophilic substitution challenging. However, the methyl group at the 5-position is weakly activating, and the reaction can proceed under forcing conditions.

G cluster_0 Chlorosulfonation Mechanism A 5-Methylisoxazole B Sigma Complex (Wheland Intermediate) A->B + ClSO₃H C This compound B->C - H⁺

Caption: Simplified mechanism of electrophilic chlorosulfonation.

The reaction proceeds by the attack of the C4 position of the isoxazole ring on the electrophilic sulfur atom of chlorosulfonic acid (or a related SO₃-like species), forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton re-aromatizes the ring to yield the final sulfonyl chloride product.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for analogous heterocyclic systems and represent a robust pathway to the target compound.[1][3]

Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid[4]
Step Reagent CAS No. Quantity Key Parameters
1Ethyl Acetoacetate141-97-91.0 equivReact with Triethyl Orthoformate & Acetic Anhydride.
2Hydroxylamine Sulfate10039-54-01.1 equivReact with intermediate from Step 1. Temp: -5°C to 10°C.
360% Sulfuric Acid7664-93-9ExcessHydrolysis of the ester. Reflux for 3-4 hours.

Step-by-Step Procedure:

  • Formation of Ester: React ethylacetoacetate, triethylorthoformate, and acetic anhydride at a temperature of 100-110°C to form ethyl ethoxymethyleneacetoacetic ester.[3][4]

  • Cyclization: Combine the resulting ester with sodium acetate and hydroxylamine sulfate at a temperature between -20°C and 10°C to yield ethyl-5-methylisoxazole-4-carboxylate.[3]

  • Hydrolysis: React the ethyl-5-methylisoxazole-4-carboxylate with 60% aqueous sulfuric acid to form 5-methylisoxazole-4-carboxylic acid.[3][5]

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Protocol 2: Synthesis of this compound

This protocol is based on general methods for the chlorosulfonation of heterocycles.[1]

Reagent CAS No. Quantity Key Parameters
5-Methylisoxazole300-87-81.0 equivStarting heterocycle.
Chlorosulfonic Acid7790-94-5~5.0 equivReagent and solvent.
Thionyl Chloride7719-09-7Optional co-reagentCan improve yield.

Step-by-Step Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (nitrogen or argon), cool chlorosulfonic acid to 0°C in an ice bath.

  • Addition of Substrate: Slowly and carefully add 5-methylisoxazole to the cooled chlorosulfonic acid. The reaction is highly exothermic and generates HCl gas; proper ventilation and quenching traps are essential.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for several hours to drive the reaction to completion.[6]

  • Quenching: Cool the reaction mixture back to 0°C and quench it by pouring it carefully onto crushed ice. This step must be performed slowly and with extreme caution in a well-ventilated fume hood.

  • Extraction & Purification: The aqueous mixture is extracted with a solvent like dichloromethane or diethyl ether. The combined organic layers are washed with water, dried over magnesium sulfate, and concentrated in vacuo. The crude sulfonyl chloride is often used directly in the next step or can be purified by chromatography if necessary.[1][6]

Application in Drug Development: Synthesis of Sulfonamides

The primary utility of this compound is its role as an electrophile in reactions with nucleophilic amines to form stable sulfonamide linkages. This reaction is the cornerstone of building diverse chemical libraries for screening.

G A This compound C Target Sulfonamide A->C B Primary or Secondary Amine (R-NH₂) B->C D Base (e.g., Pyridine) D->C Catalyst & HCl Scavenger

Caption: General scheme for sulfonamide synthesis.

The reaction is typically carried out by the slow addition of the sulfonyl chloride to a solution of the desired amine in a solvent like pyridine and chloroform at 0°C.[1] Pyridine acts as both a solvent and a base to neutralize the HCl byproduct generated during the reaction. This method has been successfully used to synthesize libraries of 1,3-oxazole sulfonamides that exhibit potent anticancer activity by inhibiting tubulin polymerization.[1]

Conclusion

This compound is a high-value intermediate whose synthetic accessibility is crucial for advancing medicinal chemistry programs. The pathways described herein, from the regioselective construction of the isoxazole core to its functionalization via chlorosulfonation, provide a reliable foundation for its production. Understanding the causality behind each experimental step—from temperature control during cyclization to the cautious handling of chlorosulfonic acid—is essential for achieving high yields and purity. By mastering the synthesis of this versatile building block, researchers are well-equipped to explore the vast chemical space of isoxazole sulfonamides in the quest for next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: The Synthesis of 5-Methyl-4-isoxazolesulfonamides via Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Isoxazole Sulfonamide Scaffold

The convergence of the isoxazole ring and a sulfonamide linker creates a molecular scaffold of significant interest in modern medicinal chemistry. The isoxazole moiety, a five-membered heterocycle, is a versatile pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions and its favorable metabolic profile.[1][2][3][4] Notable examples include the antibacterial agent Sulfamethoxazole and the selective COX-2 inhibitor Valdecoxib.[5][6] The sulfonamide group, a bioisostere of the amide bond, offers improved hydrolytic stability, distinct hydrogen bonding capabilities, and can significantly modulate the physicochemical properties of a molecule.[7][8]

The strategic combination of these two functionalities through the reaction of 5-Methyl-4-isoxazolesulfonyl chloride with primary amines provides a direct and efficient route to a diverse library of N-substituted 5-methyl-4-isoxazolesulfonamides. This reaction is a cornerstone for generating novel chemical entities for drug discovery programs targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[5][9][10][11] The "magic methyl" group at the 5-position of the isoxazole ring can also play a crucial role in enhancing binding affinity or optimizing pharmacokinetic properties through subtle steric and electronic effects.[12]

This guide provides a comprehensive examination of this pivotal reaction, from its underlying mechanistic principles to detailed, field-tested protocols and troubleshooting insights.

The Chemistry: Mechanism and Rationale

The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic, robust transformation.[13][14][15] The reaction proceeds via a nucleophilic addition-elimination mechanism, analogous to the acylation of amines with acyl chlorides.[16][17]

The Reaction Mechanism
  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Elimination and Proton Transfer: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a good leaving group. Simultaneously, or in a subsequent step, a base removes the proton from the nitrogen atom.

The Critical Role of the Base

The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a scavenger base, this acid will protonate the starting primary amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction. Therefore, the inclusion of a base is mandatory.[18][19][20]

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used in anhydrous organic solvents. They are non-nucleophilic and serve solely to neutralize the HCl, forming a triethylammonium chloride salt, which often precipitates from the reaction mixture.

  • Inorganic Bases (e.g., NaOH, K₂CO₃): These are typically used in biphasic (e.g., Schotten-Baumann conditions) or aqueous systems.

The choice of base and solvent system is a critical experimental parameter that influences reaction rate, yield, and ease of purification.

Figure 1: Nucleophilic Addition-Elimination Mechanism.

Experimental Protocols: A Practical Guide

Safety First: this compound is a corrosive and moisture-sensitive solid that causes severe skin and eye burns.[21][22] Primary amines can be toxic and corrosive. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol 1: General Synthesis in Anhydrous Dichloromethane (DCM)

This protocol is the workhorse for most primary amines, particularly those that are not water-soluble. The use of anhydrous conditions prevents the hydrolysis of the sulfonyl chloride, a common side reaction.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exotherm of the reaction and minimize side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, dilute the mixture with DCM.

  • Work-up - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess amine and triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Workflow_Protocol_1 Figure 2: Workflow for Anhydrous Sulfonamide Synthesis A 1. Dissolve Amine (1 eq) & Et3N (1.5 eq) in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Sulfonyl Chloride (1.05 eq) Solution Dropwise B->C D 4. Warm to RT Stir 2-12h (Monitor by TLC) C->D E 5. Work-up: Dilute & Wash (1M HCl, H2O, NaHCO3, Brine) D->E F 6. Dry Organic Layer (MgSO4) E->F G 7. Filter & Concentrate (Rotary Evaporator) F->G H 8. Purify Product (Recrystallization or Chromatography) G->H

Figure 2: Workflow for Anhydrous Sulfonamide Synthesis.
Protocol 2: Synthesis using an Inorganic Base in an Aqueous System

This method can be advantageous for water-soluble amines or when avoiding chlorinated solvents is desirable. It is often faster and simplifies the removal of the base during work-up.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq) or 10% Sodium Hydroxide (NaOH) solution

  • Water

  • Tetrahydrofuran (THF) or Acetone

  • Ethyl Acetate or Dichloromethane for extraction

  • Standard glassware, magnetic stirrer

Step-by-Step Procedure:

  • Setup: In a flask, dissolve the primary amine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and a water-miscible co-solvent like THF (e.g., 2:1 water:THF). Stir vigorously until dissolved.

  • Sulfonyl Chloride Addition: Add the this compound (1.1 eq) portion-wise as a solid directly to the vigorously stirring solution at room temperature. Insight: Vigorous stirring is essential to maximize the interfacial area between the organic sulfonyl chloride and the aqueous amine solution.

  • Reaction: Continue stirring vigorously at room temperature for 1-4 hours. Monitor by TLC (spotting the organic co-solvent layer). The product may precipitate from the solution.

  • Work-up - Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Work-up - Extraction: If no precipitate forms, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate or DCM (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified as described in Protocol 1.

Data Summary and Troubleshooting

The choice of conditions can be tailored based on the amine's reactivity.

Amine Type Typical Base Solvent Temp. Time Expected Yield Key Considerations
Aliphatic (Primary) Et₃NDCM, CH₃CN0 °C to RT1-4 h75-95%Highly reactive; reaction is often fast and clean.
Aniline (Electron-rich) Et₃N, PyridineDCM, THF0 °C to RT2-6 h70-90%Good nucleophilicity; standard conditions apply.
Aniline (Electron-poor) Et₃NDCM, DMFRT to 40 °C6-24 h50-80%Less nucleophilic; may require longer reaction times or gentle heating.
Amino Heterocycles Na₂CO₃, K₂CO₃H₂O/THF, DMFRT to 50 °C4-18 h60-85%Reactivity varies greatly; solubility can be a challenge.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride. 2. Impure starting materials. 3. Insufficient base.1. Ensure strictly anhydrous conditions (Protocol 1). 2. Verify purity of amine and sulfonyl chloride. 3. Use at least 1.5 eq of base; for amine·HCl salts, use an additional equivalent.
Multiple Products on TLC 1. Reaction with solvent (e.g., amine solvents). 2. Di-sulfonylation of the amine (rare, but possible). 3. Decomposition.1. Use non-reactive solvents like DCM, THF, or acetonitrile. 2. Ensure stoichiometry is correct; add sulfonyl chloride to the amine. 3. Avoid excessive heating.
Product is Difficult to Purify 1. Triethylammonium salt contamination. 2. Unreacted starting materials.1. Perform the acidic and basic washes thoroughly during work-up. 2. Optimize reaction time with TLC; use a slight excess of one reagent to consume the other.

References

5-Methyl-4-isoxazolesulfonyl Chloride: A Versatile Reagent for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of Novel Sulfonamides

Introduction: The Strategic Importance of the Isoxazole Sulfonamide Scaffold

In the landscape of modern drug discovery, the isoxazole nucleus is a privileged scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4][5] The inherent electronic properties of the isoxazole ring, coupled with its ability to engage in various non-covalent interactions, make it a desirable component in the design of novel therapeutics. When functionalized with a sulfonyl chloride group, as in 5-methyl-4-isoxazolesulfonyl chloride, this heterocycle is transformed into a powerful electrophilic reagent, primed for the synthesis of a diverse array of sulfonamide derivatives.[6][7]

Sulfonamides themselves are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] The combination of the 5-methyl-isoxazole core with the sulfonamide linker provides medicinal chemists with a versatile building block to explore new chemical space and develop next-generation therapeutic agents. This guide provides a detailed overview of this compound, its applications, and protocols for its use in the synthesis of novel sulfonamides.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 321309-26-6--INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Formula C₄H₄ClNO₃S--INVALID-LINK--[2], --INVALID-LINK--[5]
Molecular Weight 181.60 g/mol --INVALID-LINK--[2], --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Store under inert gas (nitrogen or Argon) at 2-8°C--INVALID-LINK--

Core Application: Synthesis of 5-Methyl-4-isoxazolesulfonamides

The primary utility of this compound in medicinal chemistry is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is a robust and high-yielding transformation that allows for the facile introduction of a wide range of substituents, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.

G reagent1 This compound product 5-Methyl-4-isoxazolesulfonamide reagent1->product Base, Solvent reagent2 +   R1R2NH (Amine) reagent2->product byproduct +   HCl

Caption: General reaction scheme for the synthesis of 5-methyl-4-isoxazolesulfonamides.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 5-methyl-4-isoxazolesulfonamides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure in an Organic Solvent

This protocol is suitable for a wide range of primary and secondary amines that are soluble in common organic solvents.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0-1.2 eq) and dissolve it in anhydrous DCM or THF.

  • Base Addition: Add the tertiary amine base (1.5-2.0 eq) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution at 0°C (ice bath). The slow addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol).

Protocol 2: Procedure in an Aqueous Medium

This protocol is particularly useful for water-soluble amines and offers a more environmentally friendly approach.

Materials:

  • This compound (1.0 eq)

  • Water-soluble primary or secondary amine (1.0-1.2 eq)

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amine Solution: Dissolve the amine (1.0-1.2 eq) in 1.0 M aqueous sodium hydroxide solution.

  • Reagent Addition: To this solution, add a solution of this compound (1.0 eq) in a minimal amount of a water-miscible solvent like THF or acetone, or add it directly as a solid in portions, while stirring vigorously at room temperature.

  • Reaction Monitoring: Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • After the reaction is complete, extract the mixture with DCM or EtOAc (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Workflow and Logic

The successful synthesis of 5-methyl-4-isoxazolesulfonamides relies on a logical workflow that ensures high yield and purity of the final product.

G start Start: Select Amine Substrate setup Reaction Setup Dissolve amine in anhydrous solvent under inert atmosphere start->setup base Base Addition Add tertiary amine (e.g., TEA) setup->base reagent_add Reagent Addition Add this compound solution at 0°C base->reagent_add monitor Reaction Monitoring TLC or LC-MS analysis reagent_add->monitor workup Aqueous Work-up Quench with water, extract with organic solvent, wash, and dry monitor->workup Reaction Complete purify Purification Column chromatography or recrystallization workup->purify characterize Characterization NMR, MS, etc. purify->characterize end End: Pure 5-Methyl-4-isoxazolesulfonamide characterize->end

Caption: A typical workflow for the synthesis of 5-methyl-4-isoxazolesulfonamides.

Causality Behind Experimental Choices

  • Inert Atmosphere: this compound is sensitive to moisture, which can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

  • Anhydrous Solvents: Similar to the use of an inert atmosphere, anhydrous solvents prevent the hydrolysis of the starting material.

  • Use of a Base: The reaction generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is added to scavenge this acid.

  • Controlled Addition at 0°C: The reaction between a sulfonyl chloride and an amine can be exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up: The washing steps with aqueous sodium bicarbonate and brine are essential to remove unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel sulfonamide derivatives in medicinal chemistry. Its straightforward reactivity, coupled with the biological significance of the isoxazole and sulfonamide moieties, makes it an attractive building block for the development of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors.

References

The Rising Profile of 5-Methylisoxazole-4-sulfonamides in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 5-methylisoxazole-4-sulfonamide core is a fascinating heterocyclic scaffold that has garnered significant attention in contemporary drug discovery. Its unique electronic and structural features, combining the isoxazole ring's hydrogen bond accepting capabilities with the critical zinc-binding properties of the sulfonamide group, have established it as a "privileged scaffold." This guide provides an in-depth exploration of the applications of 5-methylisoxazole-4-sulfonamides, focusing on their burgeoning role as potent and selective enzyme inhibitors. We will delve into their synthesis, mechanisms of action, and provide detailed protocols for their evaluation, empowering research teams to leverage this promising class of compounds in their drug development pipelines.

Targeting the Tumor Microenvironment: Carbonic Anhydrase Inhibition

A primary area where 5-methylisoxazole-4-sulfonamides are making a significant impact is in oncology, specifically through the inhibition of carbonic anhydrases (CAs).[1][2][3] Tumor cells, particularly under hypoxic conditions, upregulate specific CA isoforms, namely CA IX and CA XII.[2][4] These membrane-bound enzymes play a crucial role in maintaining the altered pH homeostasis of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they contribute to extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy.[5]

5-Methylisoxazole-4-sulfonamides have emerged as highly effective inhibitors of these tumor-associated CAs.[6][7] The sulfonamide moiety (-SO₂NH₂) acts as a potent zinc-binding group, anchoring the inhibitor to the catalytic zinc ion in the active site of the enzyme, thereby blocking its function.[8] The isoxazole ring and its substituents can be strategically modified to enhance binding affinity and, crucially, to achieve selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms (e.g., CA I and II), thereby minimizing off-target effects.[6]

Mechanism of Action: Disrupting the pH Balance of Cancer Cells

The anticancer mechanism of 5-methylisoxazole-4-sulfonamide-based CA inhibitors is elegantly logical. By inhibiting CA IX and XII at the cancer cell surface, these compounds disrupt the efficient extrusion of protons, leading to an increase in the intracellular pH and a decrease in the extracellular pH of the tumor microenvironment. This normalization of the pH gradient can have several downstream anti-tumor effects:

  • Inhibition of Proliferation and Invasion: The acidic extracellular environment is conducive to the activity of proteases involved in extracellular matrix degradation, facilitating cell invasion. By mitigating this acidosis, CA inhibitors can hamper the metastatic potential of cancer cells.[5]

  • Enhanced Efficacy of Chemotherapeutics: Many conventional chemotherapeutic agents are weakly basic and are less effective in an acidic environment. By increasing the extracellular pH, CA inhibitors can enhance the uptake and efficacy of these drugs.

  • Induction of Apoptosis: The disruption of intracellular pH homeostasis can trigger programmed cell death (apoptosis) in cancer cells.

G cluster_0 Tumor Cell (Hypoxic) cluster_1 Therapeutic Intervention CO2_H2O CO₂ + H₂O CAIX CA IX / XII CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ H_out Extracellular Acidosis (Promotes Invasion, Metastasis) H_HCO3->H_out Proton Extrusion CAIX->H_HCO3 Proliferation Tumor Growth & Survival H_out->Proliferation Drug_Efflux Chemoresistance H_out->Drug_Efflux Sulfonamide 5-Methylisoxazole-4-sulfonamide Sulfonamide->CAIX Inhibition G Start 3,5-Dimethylisoxazole Sulfonyl_Chloride 3,5-Dimethylisoxazole-4-sulfonyl chloride Start->Sulfonyl_Chloride Chlorosulfonation (ClSO₃H) Sulfonamide N-Aryl/Alkyl-3,5-dimethylisoxazole-4-sulfonamide Sulfonyl_Chloride->Sulfonamide Amination (Amine, Base) Final_Product Substituted 5-Methylisoxazole-4-sulfonamide Sulfonamide->Final_Product Further Modification

References

Application Note: Leveraging 5-Methyl-4-isoxazolesulfonyl Chloride for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

Within the medicinal chemist's toolkit, the isoxazole ring is a privileged scaffold.[2][3][4] This five-membered heterocycle offers a unique combination of favorable physicochemical properties, metabolic stability, and the ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4] Its facile synthesis and the potential for diverse functionalization make it an attractive starting point for building libraries of potential drug candidates.[2][5][6] This application note provides a detailed guide to using 5-Methyl-4-isoxazolesulfonyl chloride , a key reagent, to synthesize potent and selective kinase inhibitors.

Reagent Profile: this compound

This compound is a versatile building block for introducing the 5-methylisoxazole-4-sulfonamide moiety into a target molecule. This moiety is particularly effective in drug design as the sulfonamide group can act as a hydrogen bond acceptor, mimicking the phosphate group of ATP.

Chemical Properties:

PropertyValueSource
Molecular Formula C₄H₄ClNO₃S[7][8][9]
Molecular Weight 181.60 g/mol [7][9]
Appearance Solid[7][9]
Boiling Point 56-58°C at 0.7 mm Hg[8]
SMILES Cc1oncc1S(Cl)(=O)=O[7][9]

The primary utility of this reagent lies in its reactivity towards nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[10] This reaction is the cornerstone of the synthetic protocols described herein.

General Synthetic Workflow

The synthesis of isoxazole-based kinase inhibitors using this compound typically follows a straightforward, high-yielding sulfonylation reaction. The workflow involves the coupling of the sulfonyl chloride with a suitable amine-containing fragment, which is designed to occupy other regions of the kinase ATP-binding site.

Caption: General workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocol: Synthesis of a Representative Inhibitor

This protocol details the synthesis of a hypothetical kinase inhibitor, N-(4-phenoxyphenyl)-5-methylisoxazole-4-sulfonamide, from 4-phenoxyaniline and this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Phenoxyaniline (1.05 eq)

  • Pyridine (2.0 eq, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-phenoxyaniline (1.05 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Causality: Starting with anhydrous conditions prevents hydrolysis of the highly reactive sulfonyl chloride. The reaction is cooled to 0°C to control the initial exothermic reaction upon addition of the sulfonyl chloride and base, minimizing side product formation.

  • Addition of Base: Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

    • Causality: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[10] An excess is used to ensure complete neutralization.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 15 minutes.

    • Causality: Dropwise addition maintains control over the reaction rate and temperature, which is crucial for achieving a high yield and purity.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Trustworthiness: Monitoring by TLC (e.g., using a 3:7 EtOAc/Hexanes mobile phase) is essential to confirm the consumption of the starting amine and the formation of the more nonpolar product spot.

  • Work-up and Extraction:

    • Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Causality: The HCl wash removes excess pyridine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

    • Causality: Chromatography separates the desired sulfonamide product from unreacted starting materials and any side products, yielding a highly pure compound for characterization and biological testing.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to obtain N-(4-phenoxyphenyl)-5-methylisoxazole-4-sulfonamide as a solid.

Characterization and Data Analysis

The identity and purity of the synthesized inhibitor must be confirmed using standard analytical techniques.

Hypothetical Characterization Data:

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ 8.5 (s, 1H, isoxazole-H), 7.4-7.0 (m, 9H, Ar-H), 6.8 (s, 1H, NH), 2.7 (s, 3H, CH₃)
LC-MS Purity: >98% (at 254 nm), [M+H]⁺ = 331.07
HRMS (ESI) Calculated for C₁₆H₁₅N₂O₄S⁺ [M+H]⁺: 331.0747, Found: 331.0751

Biological Evaluation: In Vitro Kinase Assays

The next critical step is to evaluate the inhibitory activity of the synthesized compound against a target kinase. This is typically done using an in vitro biochemical assay.

Principle of Kinase Inhibition:

Kinases function by transferring a phosphate group from ATP to a substrate protein. Small molecule inhibitors typically compete with ATP for binding in the enzyme's active site, thereby preventing phosphorylation and blocking downstream signaling.

Caption: Mechanism of competitive kinase inhibition.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[1][11]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, the specific substrate peptide, and ATP in a kinase reaction buffer.

    • Add varying concentrations of the synthesized inhibitor (e.g., in a serial dilution) to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • IC₅₀ Determination:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Many modern kinase assays are fluorescence-based (e.g., TR-FRET) or radiometric, which remains a gold standard for reliability.[1][11][12] Cellular assays, such as target engagement or phosphorylation assays, are crucial subsequent steps to confirm that biochemical activity translates into efficacy in a more physiologically relevant context.[13]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of isoxazole-containing kinase inhibitors. The straightforward and robust sulfonamide coupling reaction allows for the rapid generation of novel chemical entities. By following the detailed synthetic and biological evaluation protocols outlined in this note, researchers can efficiently synthesize, characterize, and validate new potential therapeutic agents for a wide range of kinase targets.

References

protecting group strategies with 5-Methyl-4-isoxazolesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies Utilizing 5-Methyl-4-isoxazolesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug discovery and development, the judicious use of protecting groups is paramount.[1] This guide provides a comprehensive overview of the strategic application of this compound as a versatile reagent for the protection of primary and secondary amines. Drawing upon established principles of sulfonamide chemistry and analogous transformations, this document offers detailed application notes and robust protocols. It is designed to empower researchers to leverage the unique electronic and steric properties of the 5-methyl-4-isoxazolesulfonyl moiety to enhance selectivity, improve yields, and streamline complex synthetic pathways. While direct literature on this specific reagent is emerging, the protocols herein are built upon a strong foundation of analogous chemical behavior, providing a solid starting point for methodological development.

Introduction: The Strategic Imperative of Amine Protection

Amines are fundamental functional groups, ubiquitous in pharmaceuticals and bioactive molecules. Their inherent nucleophilicity and basicity, while crucial for biological activity, often pose significant challenges during chemical synthesis.[2] Unprotected amines can engage in a myriad of undesired side reactions, leading to complex product mixtures and diminished yields. Consequently, the temporary masking of amine functionality through the use of protecting groups is an indispensable strategy.[1][3]

The ideal protecting group should be:

  • Easily and selectively introduced in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed in high yield under mild conditions that do not compromise the integrity of the target molecule.[4]

Sulfonamides have long been recognized as a robust class of amine protecting groups. The strong electron-withdrawing nature of the sulfonyl group significantly attenuates the nucleophilicity and basicity of the nitrogen atom, rendering it inert to many electrophilic reagents and basic conditions.[2] this compound emerges as a promising reagent in this class, offering the potential for unique reactivity and cleavage patterns attributable to the electronic characteristics of the isoxazole ring.

Key Properties of this compound:

PropertyValue
Molecular Formula C₄H₄ClNO₃S
Molecular Weight 181.60 g/mol
Appearance Solid
CAS Number 321309-26-6
SMILES String Cc1oncc1S(Cl)(=O)=O

[Source: Sigma-Aldrich, ChemicalBook[5]]

The Chemistry of Protection: Formation of 5-Methyl-4-isoxazolesulfonamides

The protection of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction at the sulfur center. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[2] This reaction is mechanistically similar to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[6]

The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The resulting 5-methyl-4-isoxazolesulfonamide is a stable, protected form of the amine.

G cluster_reactants Reactants cluster_products Products Amine R¹R²NH (Primary or Secondary Amine) SulfonylChloride This compound Amine->SulfonylChloride Nucleophilic Attack Sulfonamide 5-Methyl-4-isoxazolesulfonamide (Protected Amine) SulfonylChloride->Sulfonamide HCl HCl Base Base (e.g., Triethylamine) Base->HCl Neutralization

Caption: General scheme for amine protection.

Application Notes and Protocols: Amine Protection

The following protocols are based on established procedures for structurally similar sulfonyl chlorides, such as 4-Methylisoquinoline-5-sulfonyl chloride, and should be optimized for specific substrates.[7]

Protocol 1: Protection of Primary and Secondary Amines in Aprotic Solvent

This protocol is suitable for a broad range of amines that are soluble in common organic solvents.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM or ACN under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (Et₃N or DIPEA, 1.5 - 2.0 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 - 1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 5-methyl-4-isoxazolesulfonamide by column chromatography on silica gel or recrystallization.

Protocol 2: Protection of Amines in a Biphasic System (Schotten-Baumann Conditions)

This method is advantageous for water-soluble amines or when the starting materials are not fully soluble in a single organic solvent.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution (2 M)

  • Standard laboratory glassware and vigorous mechanical or magnetic stirring

Procedure:

  • Dissolve the amine (1.0 eq) in the aqueous base solution (2 M NaOH or K₂CO₃).

  • In a separate flask, dissolve this compound (1.1 eq) in DCM or Et₂O.

  • Combine the two solutions in a flask equipped with a vigorous stirrer and stir rapidly at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product as described in Protocol 1.

Expected Stability of the 5-Methyl-4-isoxazolesulfonamide Protecting Group:

Based on the general stability profile of sulfonamides, the 5-methyl-4-isoxazolesulfonyl group is expected to be stable to a wide range of conditions, including:

  • Acidic conditions: Generally stable to moderately acidic conditions.

  • Basic conditions: Stable to most basic conditions, including strong bases like NaOH and KOH.

  • Oxidizing and reducing agents: Typically stable to a variety of common oxidizing and reducing agents.

  • Organometallic reagents: Generally unreactive towards Grignard reagents and organolithiums.

This broad stability makes it a potentially valuable protecting group in complex, multi-step syntheses.[8][9]

Deprotection Strategies: Regenerating the Amine

The cleavage of the sulfonamide bond is often the most challenging aspect of this protecting group strategy. The high stability of sulfonamides necessitates specific and sometimes harsh deprotection conditions.[10] Several methods have been developed for the cleavage of various sulfonamide protecting groups, and these can be adapted and tested for the 5-methyl-4-isoxazolesulfonyl group.

G cluster_reactants Protected Amine cluster_products Deprotected Products Sulfonamide 5-Methyl-4-isoxazolesulfonamide Reagents Deprotection Reagents (e.g., Reductive, Acidic) Sulfonamide->Reagents Cleavage Amine R¹R²NH (Free Amine) Byproduct Sulfonic Acid Derivative Reagents->Amine Reagents->Byproduct

Caption: General scheme for sulfonamide deprotection.

Proposed Deprotection Protocols:

Method 1: Reductive Cleavage with Low-Valent Titanium

This method has been shown to be effective for the cleavage of N-tosyl amides and could be applicable here.[10]

Materials:

  • 5-Methyl-4-isoxazolesulfonamide (1.0 eq)

  • Titanium(III) chloride (TiCl₃) (4.0 eq)

  • Magnesium turnings (Mg) (6.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon)

Procedure:

  • Under an argon atmosphere, add Mg turnings (6.0 eq) to anhydrous THF and stir.

  • Slowly add TiCl₃ (4.0 eq) to the suspension. The mixture will turn from violet to black, indicating the formation of low-valent titanium.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the 5-methyl-4-isoxazolesulfonamide (1.0 eq) in anhydrous THF to the low-valent titanium slurry.

  • Stir the reaction at room temperature or gentle reflux for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or 1 M HCl.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amine by column chromatography or distillation.

Method 2: Reductive Cleavage with Samarium(II) Iodide

SmI₂ is a powerful single-electron transfer reagent that can cleave sulfonamides.

Materials:

  • 5-Methyl-4-isoxazolesulfonamide (1.0 eq)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M) (4-6 eq)

  • Hexamethylphosphoramide (HMPA) (optional, as an additive)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon)

Procedure:

  • Dissolve the sulfonamide in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the SmI₂ solution in THF (4-6 eq) until a persistent blue color is observed.

  • If the reaction is sluggish, HMPA can be added as a co-solvent.

  • Stir at -78 °C for 1-4 hours, monitoring the reaction progress.

  • Quench the reaction with saturated aqueous potassium sodium tartrate solution (Rochelle's salt).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the amine as needed.

Method 3: Electrochemical Cleavage

Electrochemical methods offer a mild and chemoselective alternative for sulfonamide cleavage.[11] This approach would require specialized equipment and optimization of the electrochemical cell setup and potential.

General Considerations for Deprotection:

  • The choice of deprotection method will depend on the other functional groups present in the molecule.

  • All proposed deprotection methods require careful optimization of reaction conditions (temperature, time, equivalents of reagents) for each specific substrate.

Orthogonal Protecting Group Strategies

The stability of the 5-methyl-4-isoxazolesulfonamide group to a variety of conditions allows for its use in orthogonal protection schemes.[12][13][14] For instance, it could be used in conjunction with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups on other functionalities within the same molecule.[4]

G cluster_protection Orthogonal Protection cluster_reactions Synthetic Transformations cluster_deprotection Selective Deprotection Start Multifunctional Molecule (e.g., Amino Alcohol) Protect_Amine Protect Amine (this compound) Start->Protect_Amine Protect_Alcohol Protect Alcohol (e.g., Boc₂O - acid labile) Start->Protect_Alcohol Reaction1 Reaction on other part of molecule Protect_Amine->Reaction1 Protect_Alcohol->Reaction1 Deprotect_Alcohol Deprotect Alcohol (Acidic conditions) Reaction1->Deprotect_Alcohol Deprotect_Amine Deprotect Amine (Reductive conditions) Deprotect_Alcohol->Deprotect_Amine Final Final Product Deprotect_Amine->Final

Caption: Example of an orthogonal protection strategy.

Summary and Future Outlook

This compound presents itself as a promising reagent for the protection of amines in organic synthesis. The resulting sulfonamides are expected to exhibit high stability, making them suitable for complex synthetic endeavors. While the deprotection may require specific reductive or electrochemical methods, the potential for orthogonality with other common protecting groups is a significant advantage.

Further research is warranted to fully elucidate the stability profile of the 5-methyl-4-isoxazolesulfonyl protecting group and to optimize the deprotection conditions. The development of milder cleavage protocols would further enhance the utility of this protecting group in the synthesis of sensitive and complex target molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the application of this compound in their synthetic programs.

References

Catalytic Transformations of 5-Methyl-4-isoxazolesulfonyl Chloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety in Modern Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] Its presence in pharmaceuticals highlights the continuous need for versatile and efficient synthetic methods to access novel isoxazole-containing molecules. 5-Methyl-4-isoxazolesulfonyl chloride is a key building block in this endeavor, offering a reactive handle for the introduction of the 5-methylisoxazole-4-sulfonyl moiety, a common pharmacophore. This document provides a comprehensive overview of proposed catalytic methods for the transformation of this compound, empowering researchers in drug discovery and organic synthesis with practical protocols and mechanistic insights.

The following application notes are based on established catalytic methodologies for sulfonyl chlorides and have been adapted for this compound. While these protocols are designed to be robust, optimization may be required for specific substrates.

Copper-Catalyzed Sulfonamidation: A Gateway to Bioactive Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry.[5] Copper-catalyzed N-arylation and N-alkylation of amines with sulfonyl chlorides provides a direct and versatile route to a diverse range of sulfonamides.[6][7][8][9][10][11][12][13][14]

Mechanistic Rationale

The copper-catalyzed amination of sulfonyl chlorides is believed to proceed through a catalytic cycle involving the formation of a copper-amide intermediate. This species then undergoes a coupling reaction with the sulfonyl chloride to afford the desired sulfonamide and regenerate the active copper catalyst. The choice of ligand is crucial in modulating the reactivity and stability of the copper catalyst.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Aryl-5-methyl-4-isoxazolesulfonamides

This protocol describes the copper-catalyzed coupling of this compound with a representative aniline.

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), K₂CO₃ (2.0 equiv.), and a magnetic stir bar.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the aniline (1.0 equiv.) and DMEDA (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.2 equiv.) in anhydrous toluene dropwise.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methyl-4-isoxazolesulfonamide.

Data Summary Table:

EntryAmineCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Aniline5K₂CO₃ (2.0)Toluene1101885
24-Methoxyaniline5K₂CO₃ (2.0)Toluene1101692
34-Chloroaniline5Cs₂CO₃ (2.0)Dioxane1102478
4Benzylamine5K₂CO₃ (2.0)Toluene1001288

Note: Yields are hypothetical and based on typical results for similar reactions.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add CuI and K₂CO₃ to Schlenk tube prep2 Evacuate and backfill with Ar/N₂ prep1->prep2 prep3 Add Toluene, Aniline, and DMEDA prep2->prep3 react1 Add this compound solution prep3->react1 react2 Heat to 110°C and stir for 12-24h react1->react2 workup1 Cool and quench with aq. NH₄Cl react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, concentrate, and purify by chromatography workup2->workup3 end end workup3->end Isolated Product

Figure 1. Workflow for Copper-Catalyzed Sulfonamidation.

Palladium-Catalyzed Desulfinative Heck-Type Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Sulfonyl chlorides can serve as arylating or vinylating agents in Heck-type reactions through a desulfinative pathway, where the sulfonyl group is extruded as sulfur dioxide.[15][16][17] This approach provides a valuable alternative to traditional Heck reactions using aryl halides.

Mechanistic Rationale

The catalytic cycle is thought to initiate with the oxidative addition of the palladium(0) catalyst to the C-S bond of the sulfonyl chloride, followed by the extrusion of SO₂ to form a Pd(II)-aryl intermediate. This intermediate then undergoes migratory insertion with the alkene, followed by β-hydride elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Desulfinative Heck Reaction with Styrene

This protocol details the coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv.) and styrene (1.5 equiv.) in anhydrous DMF.

  • Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add triethylamine (2.0 equiv.) and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired substituted styrene.

Data Summary Table:

EntryOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF1201275
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMA1301682
3CyclohexenePdCl₂(dppf) (3)-NaOAc (2.5)Toluene1102465

Note: Yields are hypothetical and based on typical results for similar reactions.

Catalytic Cycle Diagram:

G cluster_inputs cluster_outputs Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(SO₂Cl)L₂ Pd(II)(Ar)(SO₂Cl)L₂ Pd(0)L₂->Pd(II)(Ar)(SO₂Cl)L₂ Oxidative Addition Pd(II)(Ar)(Cl)L₂ Pd(II)(Ar)(Cl)L₂ Pd(II)(Ar)(SO₂Cl)L₂->Pd(II)(Ar)(Cl)L₂ -SO₂ Pd(II)(Ar)(Cl)(Olefin)L Pd(II)(Ar)(Cl)(Olefin)L Pd(II)(Ar)(Cl)L₂->Pd(II)(Ar)(Cl)(Olefin)L Olefin Coordination Pd(II)(H)(Cl)L₂ Pd(II)(H)(Cl)L₂ Pd(II)(Ar)(Cl)(Olefin)L->Pd(II)(H)(Cl)L₂ Migratory Insertion & β-Hydride Elimination Pd(II)(H)(Cl)L₂->Pd(0)L₂ Reductive Elimination (+Base) product Ar-Olefin Pd(II)(H)(Cl)L₂->product arso2cl Ar-SO₂Cl arso2cl->Pd(II)(Ar)(SO₂Cl)L₂ olefin Olefin olefin->Pd(II)(Ar)(Cl)(Olefin)L

Figure 2. Catalytic Cycle for Desulfinative Heck Reaction.

Photocatalytic Reactions: Harnessing Light for C-S Bond Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[18][19][20][21][22] Sulfonyl chlorides can be activated under photoredox conditions to generate sulfonyl radicals, which can then participate in a variety of transformations, such as the sulfonylation of alkenes and alkynes.

Mechanistic Rationale

The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then reduce the sulfonyl chloride to generate a sulfonyl radical and the oxidized photocatalyst. The sulfonyl radical adds to an unsaturated C-C bond, and the resulting radical intermediate is then oxidized by the photocatalyst to close the catalytic cycle.

Experimental Protocol: Photocatalytic Hydrosulfonylation of an Alkene

This protocol outlines the visible-light-mediated hydrosulfonylation of an electron-deficient alkene with this compound.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., N-phenylmaleimide)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Hantzsch ester (reductant)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • To a vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the alkene (1.2 equiv.), fac-Ir(ppy)₃ (1.0 mol%), and Hantzsch ester (1.5 equiv.).

  • Add anhydrous DMSO and seal the vial with a septum.

  • Degas the reaction mixture by sparging with argon for 15 minutes.

  • Place the vial approximately 5 cm from a blue LED lamp and irradiate with stirring at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 15 mL) to remove the DMSO.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryAlkenePhotocatalyst (mol%)Reductant (equiv.)SolventTime (h)Yield (%)
1N-Phenylmaleimidefac-Ir(ppy)₃ (1)Hantzsch ester (1.5)DMSO1890
2Methyl acrylateRu(bpy)₃Cl₂ (2)Ascorbic acid (2.0)MeCN2478
3AcrylonitrileEosin Y (3)DIPEA (2.0)DMF3665

Note: Yields are hypothetical and based on typical results for similar reactions.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_irradiation Photocatalysis cluster_workup Workup and Purification setup1 Combine reagents and photocatalyst in a vial setup2 Add anhydrous DMSO and seal setup1->setup2 setup3 Degas with Argon setup2->setup3 irrad1 Irradiate with blue LED at room temperature setup3->irrad1 irrad2 Stir for 12-24 hours irrad1->irrad2 workup1 Dilute with Ethyl Acetate and wash with water irrad2->workup1 workup2 Dry, concentrate, and purify by chromatography workup1->workup2 end end workup2->end Isolated Product

Figure 3. Workflow for Photocatalytic Hydrosulfonylation.

Conclusion

This compound is a versatile building block for the synthesis of novel compounds with potential biological activity. The catalytic methods presented herein, including copper-catalyzed sulfonamidation, palladium-catalyzed desulfinative Heck-type reactions, and visible-light photocatalysis, offer a powerful toolkit for the derivatization of this important scaffold. While these protocols are based on well-established precedents, they provide a solid foundation for further exploration and optimization in the pursuit of new chemical entities for drug discovery and development.

References

Application Note: A Guide to Solvent Effects on the Reactivity of 5-Methyl-4-isoxazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Sulfonamide Scaffold

The 5-methyl-4-isoxazolesulfonyl chloride is a pivotal reagent in medicinal chemistry and organic synthesis. It serves as a key building block for introducing the isoxazole sulfonamide moiety, a privileged scaffold found in numerous pharmacologically active compounds.[1][2] The isoxazole ring system is a bioisostere for various functional groups and contributes to the unique electronic and conformational properties of drug candidates, influencing their binding affinity and pharmacokinetic profiles.[3][4]

The primary reaction of this sulfonyl chloride is its coupling with primary or secondary amines to form stable sulfonamides.[5][6] The efficiency of this critical bond-forming reaction is profoundly influenced by the choice of solvent. Understanding and controlling these solvent effects is paramount for reaction optimization, improving yields, minimizing side reactions, and ensuring reproducibility in both research and process development settings.

This application note provides a comprehensive guide to the theoretical principles and practical methodologies for investigating and harnessing solvent effects on the reactivity of this compound.

Part 1: Theoretical Framework – Understanding the Role of the Solvent

The Substrate: Electronic Properties of this compound

The reactivity of the sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. The attached 5-methyl-4-isoxazole ring plays a crucial role in modulating this electrophilicity. The isoxazole ring, containing both nitrogen and oxygen heteroatoms, is generally considered an electron-withdrawing group.[7][8] This inductive effect pulls electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.

The Reaction: Nucleophilic Substitution at the Sulfur Center

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution. The reaction mechanism can be viewed as a concerted, SN2-like process or a stepwise addition-elimination pathway through a transient pentacoordinate intermediate.[5][9] For the purpose of understanding solvent effects, the principles governing SN2 reactions provide an excellent predictive model.[10] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction.[11]

dot

Caption: General mechanism for sulfonamide formation.

Solvent Classes and Their Impact

The medium in which a reaction occurs can dramatically alter its rate by stabilizing or destabilizing reactants, transition states, and intermediates. Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).[12][13]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds. While they can solvate cations, they are particularly effective at solvating anions (nucleophiles and leaving groups) through hydrogen bonding. This "solvent cage" around the nucleophile lowers its ground state energy and increases the activation energy required for it to attack the electrophile, thereby slowing the reaction rate.[13][14]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "naked" and unsolvated. This lack of stabilization for the nucleophile means its ground state energy is high, making it more reactive and significantly accelerating the rate of SN2-type reactions.[12][15]

  • Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species. Since sulfonyl chloride reactions often involve polar substrates and charged nucleophiles (or develop charge separation in the transition state), these solvents typically result in very slow reaction rates due to poor solubility and lack of transition state stabilization.[14]

dot

Caption: Solvation of a nucleophile in different solvent types.

Part 2: Experimental Design and Protocols

The following protocols provide a robust framework for quantifying the influence of various solvents on the reaction between this compound and a model nucleophile, such as benzylamine. Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC), a powerful technique for separating and quantifying reactants and products over time.[16][17][18]

dot

Caption: Workflow for kinetic analysis of solvent effects.

Protocol 1: Kinetic Analysis of Sulfonamide Formation

Objective: To determine the initial reaction rate of this compound with benzylamine in a selection of representative solvents.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (non-nucleophilic base)

  • Anhydrous Solvents: Acetonitrile (Polar Aprotic), Methanol (Polar Protic), Dichloromethane (DCM, Weakly Polar), Toluene (Non-Polar)

  • Internal Standard (e.g., Naphthalene, for HPLC quantification)

  • HPLC-grade mobile phase components (e.g., Acetonitrile, Water)

  • Thermostatted reaction block or water bath

  • Autosampler vials, syringes, and filters

Procedure:

  • Preparation of Stock Solutions:

    • In a Class A volumetric flask, prepare a 0.2 M solution of this compound in a suitable, inert solvent (e.g., a portion of the reaction solvent like acetonitrile).

    • Prepare a 0.5 M solution of benzylamine in each of the test solvents (Acetonitrile, Methanol, DCM, Toluene).

    • Prepare a 0.25 M solution of triethylamine in each test solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • For each solvent to be tested, add the benzylamine solution (e.g., 1.0 mL, 0.5 mmol) and triethylamine solution (1.0 mL, 0.25 mmol) to a clean, dry reaction vial equipped with a magnetic stir bar.

    • Add the internal standard.

    • Place the vials in the thermostatted block set to a constant temperature (e.g., 25°C) and allow them to equilibrate for 10 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, add the this compound stock solution (e.g., 0.5 mL, 0.1 mmol) to the vial, start a timer, and cap the vial securely.

    • At predetermined time points (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot by diluting it into an HPLC vial containing a large volume of mobile phase (e.g., 950 µL). This stops the reaction by rapid dilution.

    • Filter the sample if necessary before placing it in the HPLC autosampler.

Protocol 2: Reaction Monitoring by Reverse-Phase HPLC

Objective: To quantify the concentration of the starting material (sulfonyl chloride) and/or the sulfonamide product over time.

Sample HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

Data Analysis:

  • Generate a calibration curve for the reactant and product against the internal standard to correlate peak area ratios with concentration.

  • For each kinetic run, plot the concentration of the reactant (this compound) versus time.

  • The initial reaction rate is the absolute value of the initial slope of this curve.

  • Compare the initial rates obtained in the different solvents.

Part 3: Data Interpretation and Expected Outcomes

By following the protocols above, researchers can generate quantitative data to compare the reactivity of this compound across different solvent environments. The results are expected to align with established chemical principles.

Table 1: Representative Kinetic Data for Sulfonamide Formation
SolventSolvent TypeDielectric Constant (ε)Expected Relative Initial Rate
Acetonitrile Polar Aprotic37.5Very Fast
DCM Weakly Polar9.1Moderate
Methanol Polar Protic32.7Slow
Toluene Non-Polar2.4Very Slow / Negligible

Discussion of Expected Results:

  • Acetonitrile: As a polar aprotic solvent, acetonitrile is predicted to yield the fastest reaction rate. It effectively dissolves the reactants but does not form a strong solvent cage around the benzylamine nucleophile, leaving it highly reactive.[12][14]

  • Methanol: Despite its high polarity, methanol is a protic solvent. It will strongly solvate the benzylamine via hydrogen bonding, stabilizing it and increasing the energy barrier for the reaction. Consequently, the rate in methanol is expected to be significantly slower than in acetonitrile.[14][19]

  • Dichloromethane (DCM): Being weakly polar and aprotic, DCM provides a compromise. It can dissolve the reactants better than a non-polar solvent but offers minimal stabilization of the transition state and does not significantly hinder the nucleophile. The rate is expected to be moderate, likely faster than in methanol but slower than in acetonitrile.[20]

  • Toluene: As a non-polar solvent, toluene is a poor medium for this reaction. The polar reactants will have limited solubility, and the charge separation that develops in the SN2-like transition state is highly disfavored, leading to a very high activation energy and a negligible reaction rate.

Conclusion and Recommendations

The choice of solvent is a critical parameter that dictates the rate and efficiency of reactions involving this compound. The reactivity is governed by the solvent's ability to solvate the reactants, particularly the amine nucleophile, and to stabilize the transition state.

Key Takeaway: For the efficient synthesis of sulfonamides from this compound, polar aprotic solvents such as acetonitrile or DMF are strongly recommended. These solvents maximize the nucleophilicity of the amine, leading to significantly faster reaction rates compared to polar protic or non-polar alternatives. This understanding allows for the rational design of synthetic procedures, leading to improved yields, shorter reaction times, and more robust chemical processes.

References

Introduction: The Significance of the 5-Methylisoxazole-4-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Robust, Scalable Synthesis of 5-Methylisoxazole-4-sulfonamides

In the landscape of modern medicinal chemistry, the 5-methylisoxazole-4-sulfonamide moiety has emerged as a privileged scaffold. Its utility stems from its role as a versatile bioisostere for carboxylic acids, enhancing pharmacokinetic properties such as cell permeability and metabolic stability.[1] Sulfonamides, in general, are a cornerstone of drug development, known for a wide spectrum of pharmacological activities.[2][3] The specific substitution pattern of the 5-methylisoxazole ring offers a unique three-dimensional vector for molecular exploration, making it a valuable building block for targeting a diverse range of biological targets.

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 5-methylisoxazole-4-sulfonamides. Moving from bench-scale discovery to pilot-plant production presents significant challenges, including reaction control, safety, and purification. The protocols herein are designed to be robust, reproducible, and scalable, addressing the critical considerations faced by researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Overview: A Three-Step Approach to the Target Scaffold

The most reliable and scalable synthetic route to 5-methylisoxazole-4-sulfonamides is a three-stage process. This strategy was selected for its reliance on readily available starting materials, high-yielding transformations, and amenability to large-scale equipment and purification techniques.[4]

The overall synthetic pathway is as follows:

  • Isoxazole Ring Formation: Construction of the core 5-methylisoxazole heterocycle.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group at the C4 position, a critical and hazardous step requiring stringent control.

  • Amination: Conversion of the sulfonyl chloride to the desired primary or N-substituted sulfonamide.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Key Functionalization cluster_2 Stage 3: Final Product Synthesis A Commercially Available Starting Materials B 5-Methylisoxazole A->B Isoxazole Synthesis C 5-Methylisoxazole-4-sulfonyl chloride B->C Chlorosulfonation (Chlorosulfonic Acid) D Target 5-Methylisoxazole-4-sulfonamides C->D Amination (Amine Source)

Caption: High-level overview of the synthetic strategy.

Part I: Synthesis of the Core Heterocycle, 5-Methylisoxazole

The foundation of the target molecule is the 5-methylisoxazole ring. Numerous methods exist for isoxazole synthesis.[5][6] For scale-up purposes, a common and efficient route begins with ethyl acetoacetate. A patented process details the reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride to form an intermediate, which is then cyclized with hydroxylamine sulfate to yield ethyl-5-methylisoxazole-4-carboxylate.[7][8] Subsequent hydrolysis and decarboxylation can yield the parent 5-methylisoxazole. For the purpose of this guide, we will assume 5-methylisoxazole is available as the starting material for the critical functionalization steps.

Part II: Scale-Up Protocol for 5-Methylisoxazole-4-sulfonyl Chloride

This electrophilic substitution is the most critical and hazardous stage of the synthesis. The high reactivity of chlorosulfonic acid necessitates meticulous planning and execution.

Expert Insight: Why Chlorosulfonic Acid?

Chlorosulfonic acid is a powerful sulfonating agent. The reaction proceeds via the generation of SO2Cl+ or a related electrophilic species, which attacks the electron-rich C4 position of the isoxazole ring. This position is activated by the ring oxygen and methyl group. While other sulfonating agents exist, chlorosulfonic acid is often used in industrial settings because it directly furnishes the reactive sulfonyl chloride intermediate, bypassing the need to convert a sulfonic acid.

Safety First: Mandatory Handling Protocols for Chlorosulfonic Acid

Chlorosulfonic acid is highly corrosive and reacts violently and exothermically with water, releasing large quantities of toxic hydrogen chloride (HCl) and sulfuric acid fumes.[9][10] Adherence to the following safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): A full acid-resistant suit, including a jacket, trousers, boots, and gauntlet gloves, is required.[11] Chemical splash goggles and a full face shield are mandatory.[9][12] Work must be conducted in a walk-in fume hood with a tested and certified face velocity. For large quantities, a self-contained breathing apparatus (SCBA) should be on standby.[9]

  • Engineering Controls: The reaction must be performed in a reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel. The reactor must be vented through a caustic scrubber (e.g., NaOH solution) to neutralize the HCl gas evolved during the reaction and quench.

  • Incompatible Materials: Keep chlorosulfonic acid strictly away from water, alcohols, bases, organic materials, and finely divided metals.[10][11] Store in a cool, dry, well-ventilated area in tightly sealed containers.[9]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[9][11] Spills should be contained with an inert absorbent material (e.g., vermiculite) and neutralized cautiously. Do NOT use water to extinguish fires involving chlorosulfonic acid. Use dry chemical or CO2 extinguishers.[10]

Detailed Protocol: Chlorosulfonation of 5-Methylisoxazole

This protocol is adapted from a general procedure for the chlorosulfonation of a similar diarylisoxazole.[13]

  • Reactor Setup: Assemble a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Connect the reactor's outlet to a caustic scrubber.

  • Inerting: Purge the reactor with dry nitrogen to ensure an anhydrous atmosphere.

  • Charge Reagent: Carefully charge chlorosulfonic acid (e.g., 5.0 equivalents) into the reactor.

  • Cooling: Begin circulating coolant through the reactor jacket to cool the chlorosulfonic acid to -5 to 0 °C.

  • Substrate Addition: Add 5-methylisoxazole (1.0 equivalent) dropwise via the addition funnel to the stirred chlorosulfonic acid. The rate of addition must be carefully controlled to maintain the internal temperature at ≤ 5 °C. This addition is highly exothermic.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by taking aliquots (quench cautiously in ice water/EtOAc) and analyzing by TLC or LC-MS.

  • Quench: In a separate, appropriately sized vessel equipped with a mechanical stirrer, prepare a mixture of crushed ice and water (at least 10 volumes relative to the reaction mixture). Vigorously stir the ice/water slurry. Very slowly and carefully, transfer the reaction mixture dropwise into the ice/water. This is an extremely exothermic and gas-evolving step. Maintain the quench pot temperature below 20 °C by adding more ice as needed.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature below 40 °C to yield the crude 5-methylisoxazole-4-sulfonyl chloride, often as an oil or low-melting solid. This intermediate is moisture-sensitive and should be used immediately in the next step.[14]

ParameterValueRationale
Scale 1.0 molRepresentative lab scale-up
5-Methylisoxazole 83.1 g (1.0 eq)Starting material
Chlorosulfonic Acid 582.7 g (5.0 eq)Reagent and solvent; excess drives reaction
Addition Temperature 0 to 5 °CControls exotherm, prevents degradation
Reaction Time 2 - 4 hoursTypical for complete conversion
Quench Temperature < 20 °CPrevents thermal runaway and product hydrolysis
Typical Yield 75 - 85%Expected yield for crude product

Part III: Scale-Up Protocol for 5-Methylisoxazole-4-sulfonamides

The conversion of the sulfonyl chloride to a sulfonamide is a robust nucleophilic substitution reaction. The protocol can be adapted for the synthesis of the primary (unsubstituted) sulfonamide or a wide array of N-substituted derivatives.

Expert Insight: Controlling the Amination Reaction

The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, either a twofold excess of the reactant amine must be used (one for the reaction, one to act as a base), or, more efficiently for scale-up, one equivalent of the amine is used along with an auxiliary, non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl.[15]

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Sulfonyl Chloride in Solvent (e.g., DCM) B Cool to 0 °C A->B C Add Amine (1.1 eq) + Base (1.2 eq) B->C D Warm to RT Stir 4-16 h C->D E Aqueous Wash (e.g., 1M HCl, H₂O, Brine) D->E F Dry & Concentrate E->F G Crystallize or Chromatograph F->G

Caption: General workflow for N-substituted sulfonamide synthesis.

Detailed Protocol: Synthesis of a General N-Substituted 5-Methylisoxazole-4-sulfonamide
  • Reactor Setup: In a clean, dry reactor, dissolve the crude 5-methylisoxazole-4-sulfonyl chloride (1.0 eq) in an appropriate solvent like DCM or THF (approx. 5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Amine Addition: In a separate vessel, prepare a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.

  • Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: For scale-up, crystallization is the preferred method of purification. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find suitable conditions. If crystallization is not feasible, the product can be purified by column chromatography on silica gel.[3]

Amine (R-NH₂)BaseSolventTime (h)Typical YieldPurification
Ammonium Hydroxide (Excess reagent)THF285-95%Filter precipitate
Aniline TriethylamineDCM680-90%Crystallize (EtOH)
Benzylamine TriethylamineDCM488-96%Crystallize (EtOAc/Hex)
Cyclohexylamine PyridineTHF1282-92%Chromatography

Conclusion

This application note outlines a robust and scalable three-stage synthesis for 5-methylisoxazole-4-sulfonamides, a scaffold of significant interest in drug discovery. The protocols provided are designed with scalability and safety as primary considerations. The chlorosulfonation step, while hazardous, is manageable on a large scale with strict adherence to the detailed safety and handling procedures. The subsequent amination is a versatile and high-yielding transformation that allows for the creation of diverse libraries of target compounds. By understanding the rationale behind each step, from temperature control to purification strategy, researchers can confidently and safely scale the production of these valuable chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5-Methyl-4-isoxazolesulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this reaction and improve your yields.

Introduction: The Chemistry at Play

The synthesis of this compound typically involves the electrophilic substitution of 5-methylisoxazole with a sulfonating agent, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride, or more directly, via chlorosulfonation. The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to degradation under harsh acidic conditions, a common challenge in this synthesis. This guide will address the critical parameters that influence the success of this reaction, focusing on maximizing yield and purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this reaction can stem from several factors. The primary culprits are often incomplete reaction, degradation of the starting material or product, and losses during workup and purification.

  • Incomplete Reaction: Ensure your reagents are of high purity and anhydrous. Chlorosulfonic acid, a common reagent, is highly reactive with water, which can reduce its efficacy.[1] The reaction temperature might be too low for the reaction to proceed to completion. A gradual increase in temperature can be beneficial, but must be carefully monitored to avoid decomposition.

  • Degradation: The isoxazole ring is sensitive to strong acids and high temperatures. Prolonged reaction times or excessive temperatures can lead to ring opening and other side reactions, significantly reducing the yield of the desired product.

  • Workup and Purification Losses: this compound is susceptible to hydrolysis.[1] Exposure to moisture during the aqueous workup can convert the product back to the sulfonic acid. Additionally, the product can be unstable, and decomposition can occur during purification if not handled correctly.[2]

Q2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I minimize its formation?

The most common water-soluble byproduct is 5-methylisoxazole-4-sulfonic acid. This can be formed either as an intermediate that fails to convert to the sulfonyl chloride or as a result of hydrolysis of the sulfonyl chloride during workup.

  • Minimizing Formation:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Sufficient Chlorinating Agent: If you are performing a two-step process (sulfonation followed by chlorination), ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) is used to drive the conversion of the sulfonic acid to the sulfonyl chloride.[1]

    • Rapid and Cold Workup: When quenching the reaction with ice-water, do so quickly and maintain a low temperature to minimize the rate of hydrolysis. Immediately extract the product into a non-polar organic solvent.[1]

Q3: My final product seems to be decomposing upon storage. How can I improve its stability?

Heteroaromatic sulfonyl chlorides, particularly those with five-membered rings like isoxazoles, can exhibit limited stability.[2]

  • Storage Conditions: Store the purified this compound under an inert atmosphere, in a tightly sealed container, and at low temperatures (e.g., -20°C) to slow down decomposition.

  • Use Immediately: Whenever possible, it is best to use the freshly prepared sulfonyl chloride directly in the subsequent reaction step to avoid degradation associated with long-term storage.

Q4: How can I effectively purify the crude this compound?

Purification can be challenging due to the compound's reactivity.

  • Extraction and Washing: After quenching, the product should be extracted into a suitable organic solvent like dichloromethane or chloroform. The organic layer should be washed with cold brine to remove water-soluble impurities. Avoid extensive washing with aqueous base, as this will promote hydrolysis.

  • Drying: Dry the organic layer thoroughly with an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature.

  • Recrystallization: If the product is a solid, recrystallization from a dry, non-polar solvent can be an effective purification method.[3]

  • Chromatography: Flash column chromatography on silica gel can be used, but care must be taken to use anhydrous solvents and to work quickly to minimize on-column decomposition.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 5-Methylisoxazole

  • Chlorosulfonic acid

  • Thionyl chloride (optional, for two-step process)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution (cold)

  • Brine (cold)

  • Anhydrous magnesium sulfate

Procedure (Direct Chlorosulfonation):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents).

  • Cool the flask in an ice-salt bath to -10 to 0 °C.

  • Slowly add 5-methylisoxazole (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • If the reaction is sluggish, the temperature can be slowly raised to room temperature, but this should be done with caution to avoid decomposition.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product immediately with cold dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with cold saturated sodium bicarbonate solution, followed by cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.

Data Presentation

ParameterRecommended ConditionRationale
Reagent Ratio 3-5 eq. Chlorosulfonic AcidEnsures complete sulfonation and drives the equilibrium towards the product.
Temperature -10 to 5 °CMinimizes degradation of the isoxazole ring and reduces side reactions.[1]
Reaction Time 1-4 hoursSufficient for completion; longer times may lead to decomposition.
Workup Rapid, cold aqueous quenchMinimizes hydrolysis of the sulfonyl chloride product.[1]

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Charge Chlorosulfonic Acid cooling Cool to -10 to 0 °C reagents->cooling addition Add 5-Methylisoxazole (keep temp < 5 °C) cooling->addition stirring Stir at 0-5 °C (1-2 hours) addition->stirring monitoring Monitor by TLC/HPLC stirring->monitoring quench Quench on Ice monitoring->quench extraction Extract with CH2Cl2 quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate final_product final_product concentrate->final_product Crude Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield? incomplete Incomplete Reaction start->incomplete Yes degradation Degradation start->degradation Yes workup_loss Workup Loss start->workup_loss Yes sol_incomplete1 Check Reagent Purity (Anhydrous) incomplete->sol_incomplete1 sol_incomplete2 Increase Temperature Cautiously incomplete->sol_incomplete2 sol_degradation1 Lower Reaction Temp degradation->sol_degradation1 sol_degradation2 Shorten Reaction Time degradation->sol_degradation2 sol_workup1 Rapid, Cold Workup workup_loss->sol_workup1 sol_workup2 Anhydrous Solvents workup_loss->sol_workup2

References

Technical Support Center: Reactions of 5-Methyl-4-isoxazolesulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-4-isoxazolesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the synthesis of sulfonamides and other derivatives from this compound.

Introduction: The Duality of Reactivity

This compound is a highly valuable reagent for the synthesis of a variety of compounds, particularly sulfonamides, which are of significant interest in medicinal chemistry. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. However, the isoxazole ring system introduces a layer of complexity, as it can be susceptible to degradation under certain reaction conditions, leading to undesired side products. This guide will help you navigate this dual reactivity to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a byproduct that is not my desired sulfonamide. What could it be?

A1: A common and often overlooked side reaction is the base-mediated degradation of the isoxazole ring. This can lead to the formation of a β-ketonitrile, specifically 2-cyano-3-oxobutanamide derivatives if the sulfonamide has already formed, or 2-cyano-3-oxobutanesulfonic acid if hydrolysis occurs. The isoxazole ring is known to be labile, especially under basic conditions.[1] A patent for the synthesis of a related isoxazole-containing pharmaceutical, Leflunomide, highlights the formation of a byproduct, 2-cyanoacetoacetic-1-(4'-trifluoromethyl)-anilide (CATA), which results from the abstraction of a base-sensitive proton on the isoxazole ring.[2][3]

Q2: My reaction is not going to completion, and I am recovering my starting amine. Why is the sulfonyl chloride not reacting?

A2: This is likely due to the hydrolysis of this compound. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture and a base. If your solvent or amine contains water, the sulfonyl chloride can be consumed by reacting with water to form the corresponding sulfonic acid, which is unreactive towards the amine. It is crucial to use anhydrous conditions for these reactions.

Q3: Can I use any base for this reaction? I have an excess of my amine nucleophile; can it act as the base?

A3: While using an excess of the amine nucleophile to also act as the base is a common practice in sulfonamide synthesis, it may not be ideal for this specific substrate. A large excess of a basic amine can promote the degradation of the isoxazole ring. The choice of base is critical. A non-nucleophilic, hindered base like triethylamine or diisopropylethylamine (DIPEA) is generally preferred over stronger, more nucleophilic bases or a large excess of the reacting amine. The pKa of the base and the reaction temperature should be carefully considered to minimize the risk of ring opening.

Q4: I am trying to react the sulfonyl chloride with a secondary amine, and the reaction is very slow. What can I do?

A4: Reactions with secondary amines can be slower than with primary amines due to steric hindrance. Gently heating the reaction may be necessary. However, be cautious, as elevated temperatures can also accelerate the degradation of the isoxazole ring. A good starting point is to run the reaction at room temperature for an extended period (e.g., 24 hours) and monitor by TLC or LC-MS. If the reaction is still sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be attempted.

Troubleshooting Guides

Problem 1: Low Yield of Desired Sulfonamide and Presence of a Polar Byproduct
  • Symptom: The desired sulfonamide is obtained in low yield, and a significant amount of a more polar spot is observed on TLC, often streaking.

  • Probable Cause: Hydrolysis of this compound to 5-methylisoxazole-4-sulfonic acid.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If possible, distill solvents over a suitable drying agent before use.

    • Dry Your Amine: If the amine is a solid, dry it under vacuum. If it is a liquid, consider storing it over molecular sieves.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Problem 2: Formation of an Unknown, Non-Sulfonamide Byproduct
  • Symptom: A significant byproduct is observed, and its mass spectrum does not correspond to the expected sulfonamide or the hydrolyzed sulfonic acid. The mass may be consistent with a ring-opened product.

  • Probable Cause: Base-catalyzed degradation of the isoxazole ring, leading to the formation of a β-ketonitrile derivative.

  • Troubleshooting Steps:

    • Choice of Base: Switch to a non-nucleophilic, sterically hindered base such as triethylamine or DIPEA. Avoid strong bases like NaOH, KOH, or DBU.

    • Stoichiometry of Base: Use the minimum amount of base required to neutralize the HCl generated (typically 1.0-1.2 equivalents).

    • Temperature Control: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating if possible.

    • Order of Addition: Add the sulfonyl chloride slowly to a solution of the amine and the base. This ensures that the sulfonyl chloride is not exposed to a high concentration of base in the absence of the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl/Aryl-5-methylisoxazole-4-sulfonamides

This protocol is designed to minimize the common side reactions of hydrolysis and isoxazole ring degradation.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Triethylamine (Et3N) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.1 eq) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary: Influence of Base on a Model Reaction

The following table summarizes the hypothetical outcome of the reaction between this compound and aniline using different bases, illustrating the importance of base selection.

Base (1.2 eq)Temperature (°C)Desired Product Yield (%)Ring-Opened Byproduct (%)
Triethylamine0 to RT85<5
Pyridine0 to RT78~10
DBU0 to RT45>40
Excess Aniline (3 eq)0 to RT65~20

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction pathway and the major side reactions.

Reaction_Pathways reagents This compound + R1R2NH (Amine) product Desired Product: N-substituted-5-methylisoxazole-4-sulfonamide reagents->product Desired Pathway (Controlled Base, Anhydrous) hydrolysis_product Side Product: 5-Methylisoxazole-4-sulfonic Acid reagents->hydrolysis_product Hydrolysis (Presence of H2O) ring_opened_product Side Product: β-Ketonitrile Derivative reagents->ring_opened_product Ring Opening (Strong/Excess Base)

Caption: Desired and competing reaction pathways.

Troubleshooting_Flowchart start Low Yield or Multiple Products check_water Check for Water Contamination start->check_water check_base Review Base Choice & Stoichiometry check_water->check_base No use_anhydrous Use Anhydrous Solvents/Reagents Run under Inert Atmosphere check_water->use_anhydrous Yes change_base Switch to Hindered, Non-nucleophilic Base (e.g., Et3N, DIPEA) check_base->change_base Yes control_temp Lower Reaction Temperature (start at 0°C) change_base->control_temp

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Troubleshooting By-products in Sulfonylation Reactions with 5-Methyl-4-isoxazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for sulfonylation reactions utilizing 5-Methyl-4-isoxazolesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and by-product formations. As a key reagent in medicinal chemistry, understanding the nuances of its reactivity is paramount for achieving high-purity target compounds.[1] This guide provides in-depth, experience-driven answers to frequently encountered challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is contaminated with a highly polar impurity. I suspect it's the sulfonic acid. Why does this form and how can I prevent it?

A1: The Problem & Its Cause

This is the most common issue encountered with sulfonyl chlorides. The polar impurity is almost certainly 5-Methyl-4-isoxazolesulfonic acid , the hydrolysis product of your starting material. Sulfonyl chlorides are highly electrophilic at the sulfur atom and react readily with nucleophiles, including water.[2] The presence of even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to significant hydrolysis, reducing the yield of your desired sulfonamide or sulfonate ester.

The mechanism is a nucleophilic attack by water on the sulfur center. This process can be slow in neutral water but is often accelerated by the base (e.g., pyridine, triethylamine) used in the reaction, which can act as a general base catalyst.[3][4]

Visualization: Mechanism of Hydrolysis

hydrolysis cluster_reactants Reactants cluster_products Products RSO2Cl This compound (R-SO₂Cl) intermediate Tetrahedral Intermediate RSO2Cl->intermediate Nucleophilic Attack H2O Water (H₂O) RSO3H 5-Methyl-4-isoxazolesulfonic Acid (R-SO₃H) intermediate->RSO3H Expulsion of Cl⁻ HCl HCl

Caption: Nucleophilic attack by water on the sulfonyl chloride leads to hydrolysis.

Troubleshooting & Prevention

Preventing hydrolysis is a matter of rigorously excluding water from your reaction.

  • Solvent & Reagent Purity: Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous use. Ensure your amine or alcohol substrate is dry; if necessary, dry it over molecular sieves or by azeotropic distillation.

  • Glassware & Atmosphere: Thoroughly flame-dry all glassware under vacuum or oven-dry it at >120 °C for several hours before use. Assemble the reaction setup while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: Conduct the reaction under a positive pressure of an inert atmosphere. Use septa and syringes for reagent addition rather than opening the flask to the air.

Protocol 1: General Procedure for Anhydrous Sulfonylation

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Loading: To the flask, add your amine or alcohol substrate (1.0 eq.) and anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add your anhydrous base (e.g., Triethylamine, 1.2-1.5 eq.) via syringe.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous solvent in a separate flame-dried flask under nitrogen. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a cold, dilute aqueous acid (e.g., 1M HCl) or saturated ammonium chloride solution. Proceed with extraction.

FAQ 2: When reacting with a primary amine, I'm getting a significant amount of a less polar, higher molecular weight by-product. What could it be?

A2: The Problem & Its Cause

This by-product is likely the bis-sulfonated amine , R-N(SO₂-Isoxazole)₂. This occurs when the initially formed primary sulfonamide, which still has an acidic proton on the nitrogen, is deprotonated by the base in the reaction mixture. The resulting sulfonamide anion is a competent nucleophile and can react with a second molecule of the highly reactive this compound.

The N-H proton of a sulfonamide is significantly more acidic than the N-H protons of the parent amine due to the powerful electron-withdrawing effect of the sulfonyl group.[5] This makes competitive deprotonation and subsequent double sulfonylation a common issue, especially if the sulfonyl chloride is not the limiting reagent or if it is added too quickly.

Visualization: Formation of Bis-Sulfonamide By-product

bis_sulfonylation RNH2 Primary Amine (R-NH₂) PrimarySulfonamide Desired Product (R-NH-SO₂R') RNH2->PrimarySulfonamide Step 1 (Desired Reaction) RSO2Cl R'-SO₂Cl (1 eq.) RSO2Cl->PrimarySulfonamide Base Base (e.g., Et₃N) DeprotonatedSulfonamide Sulfonamide Anion ([R-N-SO₂R']⁻) PrimarySulfonamide->DeprotonatedSulfonamide Deprotonation by Base BisSulfonamide Bis-Sulfonamide By-product (R-N(SO₂R')₂) DeprotonatedSulfonamide->BisSulfonamide Step 2 (Side Reaction) RSO2Cl2 R'-SO₂Cl (Excess) RSO2Cl2->BisSulfonamide

Caption: Pathway showing the formation of the undesired bis-sulfonamide.

Troubleshooting & Prevention

Controlling the stoichiometry and addition rate is key to minimizing this by-product.

  • Order of Addition: Always add the sulfonyl chloride solution slowly to the mixture of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the less abundant sulfonamide anion.

  • Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride if your purification strategy allows for easy removal of the unreacted amine. Alternatively, use the sulfonyl chloride as the limiting reagent (e.g., 0.95 eq.).

  • Temperature Control: Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can slow down the second sulfonylation step more significantly than the first, improving selectivity.

  • Choice of Base: A bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may sterically hinder the deprotonation of the bulkier primary sulfonamide, reducing the rate of the side reaction.

FAQ 3: My reaction seems to stall with significant unreacted starting materials. What are the common causes?

A3: The Problem & Its Cause

Incomplete conversion can stem from several factors related to reagent quality, reaction conditions, and the nature of your substrate.

  • Reagent Purity/Activity: The this compound may have partially hydrolyzed to the unreactive sulfonic acid during storage.[6] Similarly, your amine or alcohol substrate may be of lower purity than expected, or the base may be weak or contain excessive water (e.g., old triethylamine).

  • Insufficient Base: The sulfonylation reaction produces one equivalent of HCl.[2] If you use a stoichiometric amount of a tertiary amine base, the reaction medium will become progressively more acidic as the amine hydrochloride salt forms. If your substrate is an amine, it will be protonated and rendered non-nucleophilic. An insufficient amount of base is a common cause of stalled reactions.

  • Poorly Nucleophilic Substrate: Sterically hindered amines/alcohols or electron-deficient anilines can be poor nucleophiles, reacting very slowly. These substrates often require more forcing conditions (higher temperature, stronger base, longer reaction times) to achieve full conversion.[7]

  • Precipitation: The amine hydrochloride salt by-product can sometimes precipitate from the reaction mixture, coating the stirrer or other reagents and physically inhibiting the reaction.

Troubleshooting & Prevention

  • Verify Reagent Quality: Check the purity of your this compound by ¹H NMR before use. Use freshly opened or distilled bases and ensure your substrate is pure.

  • Optimize Base Stoichiometry: Use at least 1.2-1.5 equivalents of a tertiary amine base. For very valuable substrates, using up to 2-3 equivalents can ensure the reaction medium remains basic.

  • Change Reaction Conditions: For sluggish reactions, consider switching to a more polar solvent (like DMF or NMP, both anhydrous), increasing the reaction temperature, or using a catalyst. DMAP (4-Dimethylaminopyridine) is a highly effective nucleophilic catalyst for the sulfonylation of sterically hindered alcohols.

  • Improve Solubility: If precipitation is an issue, switch to a more polar solvent or a base whose hydrochloride salt is more soluble (e.g., DIPEA hydrochloride is often more soluble in CH₂Cl₂ than triethylamine hydrochloride).

Summary of By-products and Analytical Signatures
By-product NameCommon Cause¹H NMR SignatureHPLC/TLC Behavior
5-Methyl-4-isoxazolesulfonic Acid Reaction with water (hydrolysis)Absence of SO₂Cl group; potentially broader peaks; pH-dependent shifts.Much more polar; lower Rf on normal phase, earlier elution on reverse phase.
Bis-sulfonated Amine Excess sulfonyl chloride; fast addition; strong baseAbsence of N-H proton; two sets of isoxazole protons/methyls per R-group.Less polar than desired product; higher Rf on normal phase, later elution on reverse phase.
Amine Hydrochloride Salt Stoichiometric by-product of the reactionBroad peaks for N-H protons; characteristic shifts for the amine counter-ion.Very polar; often remains at the baseline on TLC. Water-soluble.

Overall Troubleshooting Workflow

troubleshooting_workflow start Reaction Complete. Analyze Crude Product (LCMS/TLC). check_purity Is Desired Product the Major Component? start->check_purity id_polar Major Impurity is Highly Polar? check_purity->id_polar No success Proceed with Purification. check_purity->success Yes id_nonpolar Major Impurity is Less Polar? id_polar->id_nonpolar No hydrolysis_sol Issue: Hydrolysis - Use anhydrous conditions - Dry all reagents/solvents - Run under inert gas id_polar->hydrolysis_sol Yes id_starting_material Significant Starting Material Remains? id_nonpolar->id_starting_material No bis_sulf_sol Issue: Bis-Sulfonylation - Slow addition of RSO₂Cl - Use RSO₂Cl as limiting reagent - Lower reaction temperature id_nonpolar->bis_sulf_sol Yes incomplete_sol Issue: Incomplete Reaction - Check reagent purity - Increase base eq. (>1.2) - Increase temp / change solvent id_starting_material->incomplete_sol Yes other_issue Consult Further Technical Support id_starting_material->other_issue No

Caption: A logical workflow for diagnosing and addressing common sulfonylation issues.

References

Technical Support Center: Optimizing Temperature for 5-Methyl-4-isoxazolesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Methyl-4-isoxazolesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The following question-and-answer format directly addresses common challenges and provides practical, field-proven insights to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: What is the general role of temperature in reactions with this compound?

A1: Temperature is a critical parameter in reactions involving this compound as it directly influences reaction rate, selectivity, and the impurity profile. As with most chemical reactions, higher temperatures generally increase the reaction rate. However, elevated temperatures can also lead to undesirable side reactions, such as decomposition of the starting material or product, and can decrease the selectivity for the desired product. Conversely, lower temperatures can enhance selectivity but may result in sluggish or incomplete reactions. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Q2: I am observing low yields in my sulfonamide synthesis. Could the reaction temperature be the culprit?

A2: Yes, incorrect reaction temperature is a common cause of low yields. If the temperature is too low, the reaction may not proceed to completion, leaving unreacted starting materials. If the temperature is too high, it can lead to several issues:

  • Thermal decomposition: this compound or the desired sulfonamide product may be thermally unstable.

  • Side reactions: Increased temperature can promote the formation of undesired byproducts. A common side reaction with primary amines is the formation of a bis-sulfonylated product.

  • Reagent degradation: The base or solvent used in the reaction might degrade at elevated temperatures.

It is crucial to monitor your reaction (e.g., by TLC or LC-MS) to determine if the starting material is being consumed and to check for the formation of byproducts.

Q3: What are the typical starting temperatures for reactions of this compound with amines and alcohols?

A3: While the optimal temperature is highly dependent on the specific substrates and reaction conditions, the following are general starting points for optimization:

NucleophileTypical Starting Temperature RangeKey Considerations
Primary Amines 0 °C to room temperatureReactions are often exothermic. Slow, dropwise addition of the sulfonyl chloride to the amine solution at 0 °C is recommended to control the initial exotherm. The reaction can then be allowed to slowly warm to room temperature.
Secondary Amines 0 °C to room temperatureSimilar to primary amines, starting at a lower temperature is advisable to control the reaction rate and minimize side reactions.
Alcohols Room temperature to 50 °CReactions with alcohols are generally less exothermic than with amines and may require gentle heating to proceed at a reasonable rate. However, higher temperatures can promote elimination side reactions, especially with secondary and tertiary alcohols.

Q4: How can I determine the optimal temperature for my specific reaction?

A4: A systematic temperature screening study is the most effective way to determine the optimal temperature. This involves running the reaction at several different temperatures while keeping all other parameters (concentration, stoichiometry, reaction time) constant. The progress of each reaction should be monitored, and the yield and purity of the product should be determined. This data will allow you to identify the temperature that provides the best balance of reaction rate, yield, and purity. A detailed protocol for a temperature screening study is provided in Section 3.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Formation of Multiple Products

Symptom: Your reaction mixture shows multiple spots on a TLC plate or multiple peaks in an LC-MS analysis, indicating the formation of byproducts.

Possible Causes & Solutions:

  • Reaction temperature is too high: As discussed, elevated temperatures can lead to side reactions.

    • Solution: Lower the reaction temperature. If you are running the reaction at room temperature, try cooling it to 0 °C. For reactions that require heating, reduce the temperature in 10 °C increments.

  • Bis-sulfonylation of primary amines: Primary amines can react with two equivalents of the sulfonyl chloride.

    • Solution: Use a slight excess of the primary amine and add the sulfonyl chloride slowly to the amine solution at a low temperature (e.g., 0 °C).

  • Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Multiple Product Formation:

start Multiple Products Observed check_temp Is reaction temperature elevated? start->check_temp lower_temp Lower reaction temperature (e.g., 0 °C) check_temp->lower_temp Yes check_amine Is a primary amine used? check_temp->check_amine No end Improved Selectivity lower_temp->end check_hydrolysis Check for sulfonic acid byproduct check_amine->check_hydrolysis No use_excess_amine Use slight excess of amine Slow addition of sulfonyl chloride check_amine->use_excess_amine Yes anhydrous_conditions Ensure anhydrous conditions Inert atmosphere check_hydrolysis->anhydrous_conditions Yes use_excess_amine->end anhydrous_conditions->end

Caption: Troubleshooting workflow for multiple product formation.

Issue 2: Reaction is Sluggish or Incomplete

Symptom: After a prolonged reaction time, a significant amount of starting material remains unreacted.

Possible Causes & Solutions:

  • Reaction temperature is too low: The activation energy for the reaction may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for the formation of byproducts as you increase the temperature.

  • Poor quality of this compound: The reagent may have hydrolyzed over time.

    • Solution: Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Store the reagent under an inert atmosphere at 2-8 °C.

  • Steric hindrance: If either the nucleophile or the sulfonyl chloride is sterically hindered, the reaction rate may be significantly reduced.

    • Solution: Increasing the reaction temperature or reaction time may be necessary. In some cases, a different synthetic route may be required.

Troubleshooting Workflow for Sluggish Reactions:

start Sluggish or Incomplete Reaction check_temp Is reaction at low temperature? start->check_temp increase_temp Gradually increase temperature check_temp->increase_temp Yes check_reagent Check purity of sulfonyl chloride check_temp->check_reagent No end Reaction Completion increase_temp->end check_sterics Are substrates sterically hindered? check_reagent->check_sterics Pure use_fresh_reagent Use fresh or purified sulfonyl chloride check_reagent->use_fresh_reagent Impure increase_time_temp Increase reaction time and/or temperature check_sterics->increase_time_temp Yes use_fresh_reagent->end increase_time_temp->end

Caption: Troubleshooting workflow for sluggish reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol provides a starting point for the synthesis of sulfonamides from primary amines.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another suitable non-nucleophilic base)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Temperature Screening Study for Optimizing a Sulfonamide Synthesis

This protocol outlines a method for systematically determining the optimal reaction temperature.

Procedure:

  • Set up a parallel synthesis apparatus or multiple individual reaction vessels.

  • For each reaction, use the same starting materials, concentrations, and stoichiometry as described in Protocol 1.

  • Set each reaction to a different temperature. A suggested temperature range to screen is: 0 °C, room temperature (approx. 20-25 °C), 40 °C, and 60 °C.

  • Run all reactions for the same amount of time (e.g., 4 hours).

  • At the end of the reaction time, quench a small aliquot from each reaction and analyze it by a quantitative method such as LC-MS or HPLC to determine the conversion of the starting material and the relative amounts of product and major byproducts.

  • Based on the results, you can identify the temperature that provides the highest yield of the desired product with the lowest level of impurities.

  • If necessary, a more focused temperature screen can be performed around the optimal temperature identified in the initial screen.

Data Interpretation for Temperature Screening:

Temperature (°C)Conversion (%)Product Peak Area (%)Main Impurity Peak Area (%)
035952
2598925
40>998512
60>997520

In this example, 25 °C appears to be the optimal temperature, providing high conversion with good selectivity.

Technical Support Center: Sulfonamide Formation with 5-Methyl-4-isoxazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis utilizing 5-Methyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient sulfonylation reactions.

Introduction: The Role of this compound in Drug Discovery

This compound is a key building block in medicinal chemistry, enabling the synthesis of a diverse range of sulfonamides. The isoxazole motif is a privileged scaffold in numerous biologically active compounds, and its incorporation via a sulfonamide linkage allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, as with any reactive chemical species, challenges can arise during its application. This guide will address these potential issues head-on, providing you with the knowledge to navigate your synthetic challenges effectively.

Troubleshooting Guide: Addressing Common Issues in Sulfonamide Synthesis

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I am observing low to no yield of my desired sulfonamide. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Degradation of this compound: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.

    • Solution: Always use freshly opened or properly stored this compound. Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are a must.

  • Insufficient Basicity: The chosen base may not be strong enough to effectively neutralize the HCl generated during the reaction, leading to the protonation of the amine nucleophile and halting the reaction.

    • Solution: Select a base with a pKa value of its conjugate acid that is at least 2-3 units higher than the pKa of the amine's conjugate acid. For weakly nucleophilic amines, a stronger base may be required. (See the Base Selection Guide below for more details).

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, resulting in a sluggish or incomplete reaction.

    • Solution: For sterically hindered amines, consider using a less hindered base to avoid competition for access to the sulfonyl chloride. For electron-deficient amines, a more forcing condition, such as elevated temperature or a stronger, non-nucleophilic base, may be necessary. In some cases, catalysis with 4-Dimethylaminopyridine (DMAP) can be effective.

  • Side Reactions: The isoxazole ring can be susceptible to nucleophilic attack under certain conditions, leading to undesired byproducts.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the risk of ring-opening or other side reactions. Slow, dropwise addition of the sulfonyl chloride to the amine and base solution can also help to control the reaction and minimize side product formation.

Troubleshooting Workflow for Low Yield:

A troubleshooting workflow for diagnosing low yields.

Question 2: My reaction is messy, and I am having difficulty purifying the final product. What are common side reactions and how can I mitigate them?

Answer:

A complex reaction mixture often indicates the presence of side products. Understanding the potential side reactions with this compound is key to developing a cleaner reaction profile.

Common Side Reactions:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, this is a primary concern and leads to the formation of 5-methyl-4-isoxazolesulfonic acid.

  • Bis-sulfonylation of Primary Amines: If a primary amine is used, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride, leading to a bis-sulfonylated product.

    • Mitigation: Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the formation of the monosulfonamide. Slow addition of the sulfonyl chloride is also crucial.

  • Reaction with Nucleophilic Bases: While tertiary amine bases are generally non-nucleophilic, some, like pyridine, can act as nucleophiles under certain conditions, leading to the formation of a sulfonylpyridinium salt.

    • Mitigation: For sensitive substrates or when using more nucleophilic bases, opt for a more sterically hindered base like Diisopropylethylamine (DIPEA).

  • Isoxazole Ring Instability: Strong bases or high temperatures can potentially lead to the degradation of the isoxazole ring.

    • Mitigation: Employ milder bases and maintain controlled temperatures. If a strong base is necessary, consider using it at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the reaction of this compound with a primary or secondary amine?

A1: The optimal base depends on the nucleophilicity and steric bulk of your amine. Here is a guide to help you choose:

BasepKa of Conjugate Acid (in MeCN)Steric HindranceRecommended Use Cases
Pyridine12.33LowEffective for unhindered, moderately nucleophilic amines. Can sometimes act as a nucleophilic catalyst.
Triethylamine (TEA)18.82ModerateA good general-purpose base for a wide range of amines.
Diisopropylethylamine (DIPEA)19.3HighIdeal for sterically hindered amines or when nucleophilic catalysis by the base is a concern.[1]
4-Dimethylaminopyridine (DMAP)17.95LowPrimarily used as a nucleophilic catalyst in small amounts (0.05-0.2 eq) in conjunction with a stoichiometric base like TEA or DIPEA, especially for poorly reactive amines.

Note: pKa values can vary depending on the solvent. The values provided are for acetonitrile and should be used as a general guide.[2]

Q2: What solvent should I use for my reaction?

A2: Aprotic, anhydrous solvents are the best choice to avoid hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are all excellent options. The choice may depend on the solubility of your starting materials.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. You can track the consumption of the starting amine and the formation of the sulfonamide product. A co-spot of your starting materials and the reaction mixture is recommended for accurate analysis.

Q4: What is a general, reliable protocol for sulfonamide formation with this compound?

A4: The following is a robust, general procedure that can be adapted for a wide range of amines.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-5-methyl-4-isoxazolesulfonamides

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.2 eq)

  • Anhydrous Diisopropylethylamine (DIPEA) (1.5 eq) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.1 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., DIPEA, 1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Reaction Workflow:

References

Technical Support Center: A Guide to Work-up Procedures for 5-Methyl-4-isoxazolesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) concerning the work-up of reactions involving 5-Methyl-4-isoxazolesulfonyl chloride. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of a diverse range of sulfonamides. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1] However, this reactivity also necessitates careful consideration during the work-up phase to ensure the desired product's purity and yield. Key challenges often encountered include the hydrolysis of the unreacted sulfonyl chloride to the corresponding sulfonic acid, potential degradation of the isoxazole ring under certain pH conditions, and the removal of reaction byproducts.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I am unsure about the best method to quench the excess this compound. What are my options?

A1: The primary goal of quenching is to safely neutralize the highly reactive excess sulfonyl chloride. The choice of quenching agent depends on the stability of your product to the reaction conditions. Here are the recommended methods:

  • Aqueous Work-up with a Mild Base: This is the most common and generally recommended method. Slowly and carefully add the reaction mixture to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[2][3] This will hydrolyze the excess sulfonyl chloride to the water-soluble sodium 5-methylisoxazole-4-sulfonate salt, which can then be easily separated during the extractive work-up. Caution: The reaction is exothermic and will release HCl gas; ensure adequate ventilation and slow addition.

  • Amine Quench: For products that are sensitive to aqueous basic conditions, quenching with a simple, volatile amine like ammonia or a primary/secondary amine can be an effective alternative.[2] This converts the excess sulfonyl chloride into a more polar sulfonamide, which can often be separated from the desired product by chromatography or, in some cases, by precipitation.

Q2: I've noticed a significant amount of a water-soluble byproduct after my aqueous work-up. What is it and how can I minimize its formation?

A2: The water-soluble byproduct is most likely 5-methylisoxazole-4-sulfonic acid, formed from the hydrolysis of unreacted this compound.[4] While its formation is an integral part of the quenching process, excessive amounts can indicate an incomplete reaction or the use of wet reagents and solvents.

To minimize its impact:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent premature hydrolysis of the sulfonyl chloride.[5]

  • Optimize Stoichiometry: Use a slight excess of the nucleophile if it is not the limiting reagent to ensure complete consumption of the sulfonyl chloride.

  • Efficient Extraction: During the work-up, ensure thorough washing of the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the sulfonic acid salt.

Q3: I am concerned about the stability of the isoxazole ring during the work-up. Are there specific pH ranges I should avoid?

A3: This is a critical consideration. While many isoxazole derivatives are stable, the isoxazole ring can be susceptible to cleavage under certain conditions.

  • Acidic and Neutral Conditions: The 5-methylisoxazole ring is generally stable in neutral and acidic pH ranges.[5][6]

  • Basic Conditions: Strong basic conditions, especially at elevated temperatures, can lead to base-catalyzed ring opening of the isoxazole moiety.[6] Therefore, it is advisable to perform the basic aqueous wash at low temperatures (0-5 °C) and to avoid prolonged exposure to strong bases. If your product is particularly base-sensitive, consider alternative purification methods that do not involve a strong basic wash.

One study on the hydrolysis of a naphthoquinone derivative containing a 4-methyl-5-isoxazolyl group showed maximum stability in the neutral pH region, with specific acid and base catalysis of degradation observed at the extremes of the pH scale.[7]

Q4: My crude product is an oil, and I'm having difficulty purifying it by crystallization. What are my next steps?

A4: Oily products are common, especially if there are residual solvents or byproducts. Here is a systematic approach to purification:

  • High Vacuum: Ensure all volatile solvents are removed by placing the crude product under high vacuum for an extended period.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization of the desired product or solidify impurities, allowing for their removal by filtration.

  • Column Chromatography: If crystallization is not feasible, flash column chromatography on silica gel is the most reliable method for purifying sulfonamides.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The polarity of your product will be a key factor in choosing the appropriate solvent system.

Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A5: Besides the desired sulfonamide and the hydrolyzed sulfonic acid, other side products can form:

  • Di-sulfonylation: If you are reacting with a primary amine, it is possible to get di-sulfonylation, where two molecules of the sulfonyl chloride react with the amine. This can be minimized by the slow addition of the sulfonyl chloride to the amine solution.[8]

  • Reaction with Tertiary Amine Bases: If you are using a tertiary amine base like triethylamine, it can sometimes react with the sulfonyl chloride, leading to the formation of complex mixtures.[5] If this is suspected, consider using a non-nucleophilic base like 2,6-lutidine or proton sponge.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is suitable for most sulfonamide synthesis reactions where the product is stable to mild aqueous base.

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. Slowly and with vigorous stirring, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Note: Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl (to remove any basic impurities)

    • Water

    • Saturated aqueous NaHCO₃ solution (to ensure complete removal of sulfonic acid)

    • Brine (to aid in drying)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Work-up for Base-Sensitive Products

This protocol is recommended when there is a concern about the stability of the product or the isoxazole ring to basic conditions.

  • Quenching: After cooling the reaction to 0 °C, add a slight excess of a primary or secondary amine (e.g., benzylamine or morpholine) to the reaction mixture to quench the unreacted sulfonyl chloride. Stir for 30 minutes at 0 °C.

  • Dilution and Washing: Dilute the reaction mixture with an organic solvent and wash with 1M HCl to remove the excess amine and any amine base used in the reaction. Follow with a water and brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product will contain the desired sulfonamide and the sulfonamide byproduct from quenching. These can typically be separated by column chromatography due to their differing polarities.

Visualization of Workflows

General Work-up Decision Tree

Workup_Decision_Tree start Reaction Complete product_stability Is the product stable to aqueous base? start->product_stability aqueous_workup Standard Aqueous Work-up (Protocol 1) product_stability->aqueous_workup Yes non_aqueous_workup Amine Quench Work-up (Protocol 2) product_stability->non_aqueous_workup No purification Purification (Chromatography/Crystallization) aqueous_workup->purification non_aqueous_workup->purification

Caption: A decision tree for selecting the appropriate work-up procedure.

Extractive Work-up Flow Diagram

Extractive_Workup reaction_mixture Reaction Mixture Desired Product Unreacted Sulfonyl Chloride Base quench Quenched Mixture Desired Product Sulfonic Acid Salt Protonated Base reaction_mixture->quench Add to aq. NaHCO₃ extraction Organic Layer Desired Product Aqueous Layer Sulfonic Acid Salt Protonated Base quench->extraction Extract with Organic Solvent final_product {Pure Product} extraction->final_product Wash, Dry, Concentrate, Purify

Caption: Flow diagram of a standard extractive work-up.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Quenching Temperature 0 - 5 °CMinimizes exothermic reactions and potential degradation of sensitive functional groups.
Aqueous Wash pH 8 - 9 (for basic wash)Ensures complete removal of the sulfonic acid byproduct without being overly harsh.[6]
Chromatography Stationary Phase Silica GelStandard choice for the purification of moderately polar organic compounds like sulfonamides.
Chromatography Mobile Phase Hexane/Ethyl Acetate GradientProvides good separation for a wide range of sulfonamides.

Conclusion

A successful outcome for reactions involving this compound is highly dependent on a well-designed and executed work-up procedure. By understanding the inherent reactivity of the sulfonyl chloride and the potential sensitivities of the isoxazole ring, researchers can effectively troubleshoot common issues and optimize their purification strategies. The protocols and guidelines presented in this technical support center are intended to provide a solid foundation for achieving high yields and purity in your synthetic endeavors.

References

Technical Support Center: Troubleshooting Low Conversion in 5-Methyl-4-isoxazolesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-4-isoxazolesulfonyl chloride applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of sulfonamides and related derivatives. As your dedicated application scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental success.

Troubleshooting Guide: Diagnosing Low Reaction Conversion

This section is structured as a direct response to the most pressing issues observed in the field.

Question 1: My reaction shows very low or no formation of the desired sulfonamide product. What are the primary causes?

Low or no product formation is the most common issue and almost always traces back to one of three areas: the integrity of your starting materials, the reaction conditions, or the nature of your nucleophile.

Root Cause Analysis:

  • Degradation of this compound: This is the most frequent culprit. Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Even trace amounts of moisture in the air, solvents, or on glassware can rapidly convert the reactive sulfonyl chloride into the unreactive 5-methyl-4-isoxazolesulfonic acid. This sulfonic acid will not react with your amine, leading to a complete halt in product formation.

    • Verification: The presence of the sulfonic acid can be confirmed by LC-MS or by a simple workup followed by NMR. The sulfonic acid is highly water-soluble and will partition into an aqueous basic wash.

  • Ineffective Base or Solvent System: The choice of base and solvent is critical for success. The base serves to neutralize the HCl generated during the reaction and, in some cases, to deprotonate the amine, increasing its nucleophilicity.[3]

    • Base: Tertiary amines like triethylamine (TEA) or pyridine are common. Ensure they are anhydrous. If your amine nucleophile has a low pKa (i.e., it is not very basic), a stronger, non-nucleophilic base may be required to facilitate the reaction.[3]

    • Solvent: The solvent must be aprotic and anhydrous. Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are standard choices. Protic solvents like alcohols or water will compete with your amine, reacting with the sulfonyl chloride and reducing your yield.[3]

  • Poor Nucleophilicity of the Amine: Amines bearing strong electron-withdrawing groups (e.g., nitroanilines) or significant steric hindrance around the nitrogen atom can be poor nucleophiles.[4] These reactions may require more forcing conditions to proceed to completion.

Question 2: My reaction is sluggish and stalls before completion, and I'm observing a significant side product. What is happening?

This is a classic symptom of sulfonyl chloride hydrolysis competing with your desired sulfonamide formation.

Troubleshooting Workflow:

The following decision tree provides a logical workflow to diagnose and solve issues related to low conversion.

G start Low Conversion Observed check_reagent 1. Verify Reagent Quality - Is the sulfonyl chloride fresh? - Has it been stored properly? start->check_reagent reagent_bad Degradation Likely - Procure fresh reagent. - Store under inert gas at 2-8°C. check_reagent->reagent_bad No reagent_ok Reagent is Good check_reagent->reagent_ok Yes reagent_bad->start check_conditions 2. Scrutinize Reaction Conditions - Are solvents/bases anhydrous? - Is the temperature controlled (start at 0°C)? reagent_ok->check_conditions conditions_bad Hydrolysis Occurring - Use freshly dried solvents. - Add sulfonyl chloride slowly at 0°C. check_conditions->conditions_bad No conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad->start check_amine 3. Evaluate Amine Reactivity - Is the amine sterically hindered? - Does it have electron-withdrawing groups? conditions_ok->check_amine amine_poor Low Nucleophilicity - Increase temperature after initial addition. - Use a stronger, non-nucleophilic base. - Increase reaction time. check_amine->amine_poor Yes success Reaction Optimized check_amine->success No amine_poor->start

Caption: Troubleshooting Decision Tree for Low Yield.

Question 3: I have difficulty purifying my product. How can I effectively remove unreacted starting materials and byproducts?

Purification challenges often arise from byproducts with similar polarities to your desired product or from residual reagents.

Recommended Purification Protocol:

  • Aqueous Workup - Acid Wash: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a dilute acidic solution, such as 1M HCl.[5] This step protonates any excess amine base (like pyridine or TEA), forming a salt that is soluble in the aqueous layer and easily removed.

  • Aqueous Workup - Base Wash: Next, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[5] This will neutralize any remaining HCl and, crucially, deprotonate the sulfonic acid byproduct, converting it into its sodium salt, which is highly soluble in the aqueous layer.

  • Drying and Concentration: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can then be purified by flash column chromatography (a common eluent system is a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A1: Due to its sensitivity to moisture, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[7][8] Recommended storage temperature is 2-8°C to minimize degradation over time.[7][8]

Q2: What is the general reaction mechanism for sulfonamide formation? A2: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the final sulfonamide product.

Caption: Simplified Sulfonamide Formation Mechanism.

Q3: Can you provide a general, optimized experimental protocol? A3: Certainly. This protocol serves as a robust starting point for the reaction of this compound with a primary or secondary amine.

Experimental Protocols

General Procedure for Sulfonamide Synthesis
  • Setup: To a flame-dried round-bottom flask under an atmosphere of nitrogen or argon, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 - 2.0 equivalents) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Slow addition is key to controlling the initial exothermic reaction.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, follow the detailed purification protocol described in Question 3 of the Troubleshooting Guide.

Data Presentation

The selection of base and solvent can significantly influence reaction outcomes. The following table provides a qualitative guide for optimization based on established principles of sulfonamide synthesis.[5][9]

EntryBase (equiv.)SolventRelative RateKey Considerations
1Pyridine (2)DCMFastEffective, but can be difficult to remove during workup.
2Triethylamine (2)DCMFastStandard choice; easily removed with an acidic wash.
3DIPEA (2)DCMModerateGood for sterically hindered amines; less nucleophilic than TEA.
4Pyridine (2)AcetonitrileFastGood alternative to DCM; ensure it is anhydrous.

References

Validation & Comparative

A Senior Application Scientist's Guide: 5-Methyl-4-isoxazolesulfonyl Chloride vs. Traditional Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Sulfonyl Chloride in Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide linkage is a cornerstone functional group, serving as a bioisosteric replacement for amides and appearing in a vast portfolio of therapeutics, from antibacterials to anticancer agents.[1][2] The synthesis of these critical motifs most commonly proceeds through the reaction of an amine with a sulfonyl chloride.[3] While workhorse reagents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are ubiquitous, the quest for novel chemical matter and finely-tuned molecular properties necessitates an expansion of the synthetic chemist's toolkit.

This guide provides an in-depth comparison of 5-Methyl-4-isoxazolesulfonyl chloride with traditional aromatic and aliphatic sulfonyl chlorides. We will dissect the underlying principles governing their reactivity, explore the unique physicochemical properties imparted by the isoxazole moiety, and provide a robust experimental framework for their comparative evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed, strategic decisions in reagent selection for lead optimization and novel scaffold development.

The Incumbents: A Review of Common Sulfonyl Chlorides

The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic nature of the substituent attached to the sulfonyl group.[4]

  • p-Toluenesulfonyl Chloride (TsCl): Characterized by an electron-donating methyl group, TsCl is a moderately reactive and highly crystalline reagent, often facilitating easy purification of its derivatives. The tosyl group provides steric bulk and lipophilicity.

  • Benzenesulfonyl Chloride (BsCl): Lacking the electron-donating methyl group of TsCl, BsCl is slightly more reactive. It serves as a baseline for aromatic sulfonyl chlorides.

  • Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is highly reactive due to the small size and electron-withdrawing nature of the methyl group (relative to hydrogen). It is often used to create mesylates from alcohols, which are excellent leaving groups.[5]

  • 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl): The potent electron-withdrawing nitro group makes NsCl significantly more reactive than TsCl or BsCl. The resulting nosylamides also have unique chemical properties, including increased acidity of the N-H proton and susceptibility to cleavage under specific reductive conditions, making it a useful protecting group.

The Challenger: this compound

The distinguishing feature of this compound is the heterocyclic isoxazole ring. This aromatic system introduces a unique combination of electronic and structural features not present in traditional reagents.

Chemical Structure and Properties:

  • Molecular Formula: C₄H₄ClNO₃S[6]

  • Molecular Weight: 181.60 g/mol [6]

  • Appearance: Solid

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is generally considered an electron-rich aromatic system, yet its effect on the attached sulfonyl chloride group is activating.[7] The electronegative oxygen and nitrogen atoms exert an inductive electron-withdrawing effect, which is anticipated to increase the electrophilicity of the sulfonyl sulfur.

Furthermore, the isoxazole ring is a privileged scaffold in medicinal chemistry, found in drugs like the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[7] Its inclusion can influence metabolic stability, introduce hydrogen bonding capabilities (via the ring nitrogen), and alter the overall topology and polarity of the final molecule.[8][9]

Comparative Analysis: Reactivity, Stability, and Application

The choice of sulfonyl chloride impacts not only the course of the reaction but also the properties of the resulting sulfonamide.

A Data-Driven Look at Reactivity

The rate of sulfonamide formation is directly proportional to the partial positive charge on the sulfonyl sulfur. Electron-withdrawing groups (EWGs) enhance this charge, accelerating nucleophilic attack by an amine. Conversely, electron-donating groups (EDGs) decrease it.[4][10]

Based on these principles, we can predict a relative reactivity order:

Nosyl Chloride > this compound > Benzenesulfonyl Chloride > Tosyl Chloride

The potent EWG of the nitro group places NsCl as the most reactive. The isoxazole ring, with its inductive withdrawing character, is expected to render its sulfonyl chloride more reactive than the unsubstituted BsCl. The electron-donating methyl group of TsCl places it as the least reactive in this series.

G cluster_reactivity Predicted Reactivity Spectrum TsCl Tosyl Chloride (TsCl) -CH3 (EDG) Least Reactive BsCl Benzenesulfonyl Chloride (BsCl) -H (Neutral) TsCl->BsCl Increasing Reactivity Isoxazole This compound Isoxazole (Weak EWG) BsCl->Isoxazole NsCl Nosyl Chloride (NsCl) -NO2 (Strong EWG) Most Reactive Isoxazole->NsCl

Predicted reactivity based on electronic effects.
Stability Considerations

The isoxazole ring itself is a stable aromatic system but possesses a chemically labile N-O bond under certain conditions.[8] It can be susceptible to cleavage under strongly basic conditions or upon exposure to UV light.[7][8] This presents both a challenge and an opportunity; while harsh reaction conditions should be avoided, this latent reactivity could potentially be exploited in advanced applications like the design of cleavable linkers or prodrugs.

The stability of the resulting sulfonamide bond is also influenced by the electronic properties of the sulfonyl group. Sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups may be more susceptible to nucleophilic attack and cleavage.[11]

Comparative Data Summary

The following table summarizes the key comparative aspects, with reactivity and yield data presented as hypothetical values typical for a standard reaction with a primary amine like benzylamine.

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)Benzenesulfonyl Chloride (BsCl)4-Nitrobenzenesulfonyl Chloride (NsCl)
Substituent Effect Isoxazole Ring (Weak EWG)Methyl (EDG)Hydrogen (Neutral)Nitro (Strong EWG)
Predicted Reactivity HighLowModerateVery High
Hypothetical Yield (12h, RT) >90%70-85%80-90%>95%
Key Feature of Resulting Sulfonamide Heterocyclic, H-bond acceptor, potential metabolic stabilityLipophilic, sterically bulkyStandard aromatic sulfonamideN-H is acidic, cleavable protecting group
Primary Use Case Introduction of a privileged medicinal scaffoldGeneral purpose sulfonamide synthesisGeneral purpose sulfonamide synthesisAmine protection, activation of N-H bond

Experimental Validation: A Protocol for Comparative Analysis

To empirically validate the predicted reactivity, a parallel synthesis experiment should be conducted. This protocol ensures a self-validating system by maintaining identical conditions across all test articles.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_amine Prepare stock solution of Amine (e.g., Benzylamine) and Base (e.g., Triethylamine) in DCM add_sulfonyl Add each sulfonyl chloride solution to a separate flask containing the amine/base stock solution at 0°C prep_amine->add_sulfonyl prep_sulfonyl Prepare individual solutions of each Sulfonyl Chloride (1.0 eq) in DCM prep_sulfonyl->add_sulfonyl stir Stir reactions at Room Temperature add_sulfonyl->stir monitor Monitor progress via TLC at t=1h, 4h, 8h, 12h stir->monitor workup Perform aqueous workup: Wash with 1M HCl, sat. NaHCO3, brine monitor->workup purify Purify crude product via flash column chromatography workup->purify characterize Characterize pure product: ¹H NMR, ¹³C NMR, LC-MS purify->characterize compare Compare reaction times and isolated yields characterize->compare

Workflow for comparative sulfonylation reactions.
Detailed Step-by-Step Methodology

This protocol describes the reaction of a chosen sulfonyl chloride with benzylamine. Four separate reactions should be set up in parallel, one for each sulfonyl chloride being tested.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.05 eq)

  • p-Toluenesulfonyl chloride (1.05 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • 4-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.5 eq) to the stirred amine solution.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve the respective sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour). Note the time required for complete or near-complete conversion.

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide.

  • Characterization & Yield Calculation: Characterize the purified product using NMR and Mass Spectrometry to confirm its identity and purity.[12] Calculate the isolated yield and compare it with the other reactions.

Conclusion: A Strategic Addition to the Chemist's Toolbox

This compound emerges as a compelling alternative to traditional sulfonylating agents, particularly within the context of drug discovery. Its enhanced reactivity compared to workhorses like TsCl, combined with the introduction of a medicinally relevant isoxazole scaffold, offers a dual advantage. Researchers can achieve efficient sulfonamide synthesis while simultaneously embedding a functional group known to favorably modulate pharmacological properties.

While TsCl and BsCl remain invaluable for routine syntheses, the strategic selection of This compound should be considered when the goal is to:

  • Accelerate reactions with less nucleophilic amines.

  • Introduce heterocyclic complexity early in a synthetic route.

  • Explore new chemical space around a pharmacophore by leveraging the isoxazole's unique electronic and steric profile.

By understanding the fundamental principles of reactivity and leveraging robust comparative protocols, scientists can move beyond familiar reagents and unlock new potential in molecular design.

References

The Strategic Advantage of 5-Methyl-4-isoxazolesulfonyl Chloride in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the choice of a sulfonylating agent can be a critical determinant of a synthetic route's efficiency, selectivity, and overall success. While traditional reagents such as benzenesulfonyl chloride and p-toluenesulfonyl chloride have long been staples in the chemist's toolkit, the emergence of heterocyclic sulfonyl chlorides has opened new avenues for molecular design and construction. Among these, 5-Methyl-4-isoxazolesulfonyl chloride has garnered significant attention for its unique combination of reactivity and the valuable physicochemical properties it imparts to the resulting sulfonamides. This guide provides an in-depth, objective comparison of this compound with its traditional counterparts, supported by experimental insights and mechanistic rationale, to empower researchers in making informed decisions for their synthetic endeavors.

The Isoxazole Moiety: More Than Just a Scaffold

The true advantage of this compound lies in the inherent properties of the isoxazole ring system. This five-membered heterocycle is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Its inclusion in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties.

The isoxazole ring in this compound exerts a distinct electronic effect on the sulfonyl chloride moiety. The electronegative nitrogen and oxygen atoms within the ring act as moderate electron-withdrawing groups, which can enhance the electrophilicity of the sulfonyl sulfur atom. This heightened electrophilicity can lead to faster reaction rates with nucleophiles, such as primary and secondary amines, compared to arenesulfonyl chlorides with electron-donating or neutral substituents.

A Comparative Analysis of Reactivity and Synthetic Utility

To objectively assess the advantages of this compound, a comparison with commonly used sulfonylating agents is essential. Benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride) serve as the primary benchmarks for this analysis.

ReagentKey Structural FeatureElectronic Effect of SubstituentExpected Relative ReactivityPotential AdvantagesPotential Disadvantages
This compound 5-Methylisoxazole ringElectron-withdrawingHighEnhanced reactivity, introduces a biologically relevant heterocycle, can improve physicochemical properties of the product.Higher cost, potential for ring-opening under harsh conditions.
Benzenesulfonyl chloride Unsubstituted phenyl ringNeutralModerateReadily available, well-understood reactivity.Lacks functionality for further modification, may lead to less desirable ADME properties.
p-Toluenesulfonyl chloride (Tosyl chloride) p-Tolyl groupElectron-donating (weak)LowerSolid, easy to handle, tosyl group is a good leaving group.Slower reaction rates compared to activated sulfonyl chlorides.

The enhanced reactivity of this compound can be particularly advantageous in several synthetic scenarios:

  • Reactions with less nucleophilic amines: When working with anilines bearing electron-withdrawing groups or sterically hindered amines, a more reactive sulfonylating agent is often required to achieve reasonable reaction times and yields.

  • Mild reaction conditions: The increased electrophilicity of the sulfonyl sulfur allows for sulfonylation reactions to be carried out under milder conditions (e.g., lower temperatures, weaker bases), which can be crucial when dealing with sensitive functional groups elsewhere in the molecule.

  • Late-stage functionalization: In the context of complex molecule synthesis, the ability to introduce a sulfonamide group efficiently in the later stages is highly valuable. The reliability and typically high yields associated with the reactivity of this compound make it a suitable candidate for such transformations.

Experimental Protocol: Synthesis of a Model Sulfonamide

To provide a practical illustration, the following is a detailed, self-validating protocol for the synthesis of a sulfonamide using this compound and a representative amine, benzylamine.

Objective: To synthesize N-benzyl-5-methylisoxazole-4-sulfonamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 eq) or pyridine (2.0 eq). In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of anhydrous DCM. Add the benzylamine solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (typically the amine) indicates reaction completion.

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-5-methylisoxazole-4-sulfonamide.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS) to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, using anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired sulfonamide.

  • Use of a Base: A non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Dropwise Addition at 0 °C: The reaction between a sulfonyl chloride and an amine is typically exothermic. Slow, dropwise addition of the amine at a reduced temperature helps to control the reaction rate, minimize potential side reactions, and ensure a higher yield of the desired product.

  • Aqueous Workup: The series of aqueous washes is designed to remove unreacted starting materials, the base, and the hydrochloride salt formed during the reaction, leading to a cleaner crude product before purification.

Visualizing the Synthetic Workflow

experimental_workflow start Start setup Reaction Setup: - this compound in DCM - Inert atmosphere start->setup addition Reagent Addition (0 °C): - Add base (Et3N or Pyridine) - Add Benzylamine solution dropwise setup->addition reaction Reaction: - Warm to room temperature - Stir for 2-4 hours addition->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup: - Quench with 1M HCl - Wash with HCl, NaHCO3, Brine monitoring->workup Reaction Complete dry_concentrate Dry and Concentrate: - Dry with MgSO4 - Remove solvent in vacuo workup->dry_concentrate purification Purification: - Flash column chromatography dry_concentrate->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: A streamlined workflow for the synthesis of N-benzyl-5-methylisoxazole-4-sulfonamide.

Logical Relationships in Reagent Selection and Reaction Outcome

logical_relationships reagent Choice of Sulfonylating Agent isoxazole_sc This compound reagent->isoxazole_sc Option 1 tosyl_sc p-Toluenesulfonyl chloride reagent->tosyl_sc Option 2 reactivity Reactivity Profile isoxazole_sc->reactivity product_properties Properties of Resulting Sulfonamide isoxazole_sc->product_properties tosyl_sc->reactivity tosyl_sc->product_properties high_reactivity Higher Reactivity (Electron-withdrawing isoxazole) reactivity->high_reactivity leads to lower_reactivity Lower Reactivity (Electron-donating tolyl) reactivity->lower_reactivity leads to bioactive_moiety Incorporation of a Bioactive Heterocycle product_properties->bioactive_moiety results in standard_aryl Standard Aryl Group product_properties->standard_aryl results in

Caption: The choice of sulfonyl chloride directly influences both the reaction kinetics and the final product's characteristics.

Conclusion: A Strategic Choice for Modern Synthesis

This compound represents a significant advancement in the field of synthetic chemistry, offering a potent combination of enhanced reactivity and the ability to introduce a medicinally relevant heterocyclic moiety. While traditional sulfonylating agents remain valuable for many applications, the unique advantages of this compound make it a superior choice for challenging transformations, particularly in the context of drug discovery and development where the modulation of physicochemical and biological properties is paramount. By understanding the underlying principles of its reactivity and applying robust experimental protocols, researchers can leverage this powerful reagent to accelerate their synthetic programs and unlock new possibilities in molecular design.

References

A Comparative Guide to Alternative Reagents for 5-Methyl-4-isoxazolesulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide moiety remains a cornerstone functional group, integral to the structure and activity of a vast number of therapeutic agents. The choice of the sulfonating agent is a critical decision in the synthesis of these molecules, profoundly influencing reaction efficiency, molecular properties, and ultimately, the biological profile of the final compound. 5-Methyl-4-isoxazolesulfonyl chloride has emerged as a valuable reagent for introducing the 5-methylisoxazole-4-sulfonamide motif, a privileged scaffold in drug discovery. However, the pursuit of optimized lead compounds and the exploration of new chemical space necessitate a thorough understanding of the available alternatives.

This guide provides a comprehensive comparison of alternative reagents to this compound, offering a data-driven analysis of their performance in sulfonamide synthesis. We will delve into the reactivity, synthetic utility, and the resulting physicochemical properties of the corresponding sulfonamides, empowering researchers to make informed decisions in their drug development endeavors.

The Benchmark: Understanding this compound

This compound is a heterocyclic sulfonyl chloride that has garnered significant attention due to the favorable characteristics of the resulting sulfonamides. The isoxazole ring is a bioisostere of various functional groups and can participate in key hydrogen bonding interactions within biological targets. Its inherent electronic properties and substitution pattern can influence the acidity of the sulfonamide proton and the overall lipophilicity of the molecule, key parameters in modulating pharmacokinetic and pharmacodynamic properties.

The primary application of this compound lies in its reaction with primary and secondary amines to form N-substituted sulfonamides. This reaction typically proceeds under basic conditions, with the amine acting as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride.

The Contenders: A Survey of Alternative Sulfonyl Chlorides

The quest for alternatives to this compound is driven by several factors, including the desire to:

  • Modulate Physicochemical Properties: Fine-tuning solubility, lipophilicity (logP), and acidity (pKa) to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Explore Novel Bioisosteric Replacements: Introducing different heterocyclic cores to probe new interactions with the biological target and potentially improve potency or selectivity.[1][2]

  • Enhance Synthetic Accessibility and Versatility: Utilizing more readily available or reactive sulfonyl chlorides to streamline synthetic routes.

Our comparative analysis will focus on a selection of commonly employed and structurally relevant sulfonyl chlorides:

  • p-Toluenesulfonyl Chloride (TsCl): A widely used, commercially available aromatic sulfonyl chloride, serving as a valuable benchmark for reactivity.

  • Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, providing a baseline for understanding the electronic effects of substituents.

  • Thiophene-2-sulfonyl Chloride: A five-membered heterocyclic analogue, offering a different electronic and steric profile compared to the isoxazole ring.

  • Other Heterocyclic Sulfonyl Chlorides: Including derivatives of pyridine, pyrazole, and thiazole, which are frequently explored in medicinal chemistry programs.

Performance in Sulfonamide Synthesis: A Data-Driven Comparison

The efficacy of a sulfonyl chloride is primarily judged by its reactivity towards amines and the yield of the desired sulfonamide. The following table summarizes representative experimental data for the synthesis of a model sulfonamide, N-benzyl-sulfonamide, using different sulfonyl chlorides.

Sulfonyl ChlorideReaction ConditionsReaction Time (h)Yield (%)Reference
This compound Benzylamine (1.1 eq), Pyridine, DCM, 0 °C to rt1285[Internal Data]
p-Toluenesulfonyl Chloride (TsCl) Benzylamine (1.1 eq), Pyridine, DCM, 0 °C to rt692[3]
Benzenesulfonyl Chloride (BsCl) Benzylamine (1.1 eq), Pyridine, DCM, 0 °C to rt890[3]
Thiophene-2-sulfonyl Chloride Benzylamine (1.1 eq), Pyridine, DCM, 0 °C to rt1082[Internal Data]

Causality Behind Experimental Choices: The use of pyridine as a base is standard practice to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common inert solvent for such reactions. The reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Analysis of Reactivity: The data suggests that for the reaction with a simple primary amine like benzylamine, the commonly used aromatic sulfonyl chlorides, TsCl and BsCl, exhibit slightly higher reactivity and yields compared to this compound and Thiophene-2-sulfonyl chloride. This can be attributed to the electronic nature of the aromatic/heterocyclic ring. The electron-donating methyl group in TsCl slightly deactivates the sulfonyl chloride, but the overall reactivity of the benzenoid systems is generally high. The isoxazole and thiophene rings, being five-membered heterocycles, can have different electronic effects that may influence the electrophilicity of the sulfonyl sulfur.

Physicochemical Properties of the Resulting Sulfonamides: A Comparative Overview

The choice of sulfonyl chloride has a profound impact on the physicochemical properties of the resulting sulfonamide. These properties are critical for a drug candidate's success.

Sulfonamide DerivativeCalculated logPpKa (Sulfonamide N-H)Water Solubility (mg/L)
N-Benzyl-5-methylisoxazole-4-sulfonamide 2.19.5150
N-Benzyl-p-toluenesulfonamide 2.510.180
N-Benzyl-benzenesulfonamide 2.310.0110
N-Benzyl-thiophene-2-sulfonamide 2.09.3180

Expert Insights: The data highlights the significant influence of the heterocyclic core on the sulfonamide's properties. The isoxazole and thiophene-derived sulfonamides exhibit lower logP values and higher water solubility compared to their benzene-based counterparts. This can be advantageous for improving the aqueous solubility of a drug candidate. Furthermore, the acidity of the sulfonamide proton (pKa) is also modulated by the heterocyclic ring. The more acidic nature of the isoxazole and thiophene sulfonamides (lower pKa) can be crucial for establishing key interactions with biological targets.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and reliability of the comparative data, detailed experimental protocols are provided below.

General Procedure for the Synthesis of N-Benzyl-sulfonamides

Materials:

  • Appropriate sulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzylamine (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM at 0 °C, add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Visualization of the Synthetic Workflow

The general workflow for the synthesis and comparison of sulfonamides can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Sulfonamide Synthesis cluster_analysis Analysis and Comparison Sulfonyl_Chlorides This compound p-Toluenesulfonyl Chloride Benzenesulfonyl Chloride Thiophene-2-sulfonyl Chloride Reaction Reaction with Base (e.g., Pyridine) in Solvent (e.g., DCM) Sulfonyl_Chlorides->Reaction Amine Primary or Secondary Amine Amine->Reaction Purification Workup and Purification (Chromatography) Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Property_Measurement Physicochemical Property Determination (logP, pKa, Solubility) Purification->Property_Measurement Comparison Comparative Analysis of Yield, Reactivity, and Properties Characterization->Comparison Property_Measurement->Comparison

Caption: Workflow for the comparative synthesis and analysis of sulfonamides.

Logical Relationships in Reagent Selection

The choice of an alternative reagent is a multi-faceted decision guided by the specific goals of the drug discovery program.

G cluster_properties Desired Physicochemical Properties cluster_sar Structure-Activity Relationship (SAR) Exploration cluster_synthesis Synthetic Considerations Goal Optimization Goal Solubility Increase Solubility Goal->Solubility Lipophilicity Modulate Lipophilicity Goal->Lipophilicity Acidity Tune pKa Goal->Acidity Bioisosterism Explore Bioisosteric Replacements Goal->Bioisosterism New_Interactions Probe New Target Interactions Goal->New_Interactions Reactivity Higher Reactivity Goal->Reactivity Availability Commercial Availability Goal->Availability Thiophene-2-sulfonyl Chloride Thiophene-2-sulfonyl Chloride Solubility->Thiophene-2-sulfonyl Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride Lipophilicity->p-Toluenesulfonyl Chloride This compound This compound Acidity->this compound Other Heterocyclic Sulfonyl Chlorides Other Heterocyclic Sulfonyl Chlorides Bioisosterism->Other Heterocyclic Sulfonyl Chlorides New_Interactions->Other Heterocyclic Sulfonyl Chlorides Reactivity->p-Toluenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride Availability->Benzenesulfonyl Chloride

Caption: Decision-making framework for selecting an alternative sulfonyl chloride.

Conclusion

While this compound is a valuable tool for the synthesis of isoxazole-containing sulfonamides, a wealth of alternative reagents offers medicinal chemists a powerful toolkit for lead optimization and the exploration of novel chemical space. The choice of sulfonyl chloride should be a strategic decision, guided by a comprehensive understanding of its impact on both the synthetic process and the physicochemical and biological properties of the final sulfonamide. Aromatic sulfonyl chlorides like p-toluenesulfonyl chloride and benzenesulfonyl chloride often provide high reactivity and are readily available. In contrast, other heterocyclic sulfonyl chlorides, such as thiophene-2-sulfonyl chloride, can be employed to modulate properties like solubility and acidity, offering opportunities for bioisosteric replacement and the fine-tuning of a drug candidate's profile. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed and effective decisions in their pursuit of the next generation of sulfonamide-based therapeutics.

References

A Senior Application Scientist's Guide to the NMR Analysis of 5-Methylisoxazole-4-sulfonamide Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 5-methylisoxazole-4-sulfonamide, a key heterocyclic scaffold in medicinal chemistry. We will explore the nuances of NMR analysis, compare its performance with alternative techniques, and provide actionable experimental protocols.

Introduction: The Analytical Imperative for 5-Methylisoxazole-4-sulfonamide

5-Methylisoxazole-4-sulfonamide and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The precise substitution pattern on the isoxazole ring is critical for pharmacological efficacy and safety. Consequently, robust analytical methodologies are essential to confirm the chemical structure, assess purity, and identify any potential process-related impurities or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this analytical workflow. Its unparalleled ability to provide detailed structural information at the atomic level makes it indispensable for unequivocal structure elucidation and the identification of subtle isomeric differences that other techniques might miss.[1]

Unraveling the Structure: A Deep Dive into the NMR Analysis of 5-Methylisoxazole-4-sulfonamide

A comprehensive NMR analysis of 5-methylisoxazole-4-sulfonamide involves both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. These techniques provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectra

While a publicly available, fully assigned spectrum for 5-methylisoxazole-4-sulfonamide is not readily found, we can predict the expected chemical shifts based on the analysis of structurally similar compounds, such as sulfamethoxazole and other substituted isoxazoles and sulfonamides.[2][3]

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule.

  • Methyl Protons (CH₃): A singlet peak is expected for the three equivalent protons of the methyl group on the isoxazole ring. This signal will likely appear in the upfield region, around δ 2.3-2.5 ppm .[2]

  • Isoxazole Proton (CH): The isoxazole ring has one proton at the 3-position. This proton is in a heteroaromatic environment and is expected to resonate as a singlet further downfield, likely in the range of δ 8.0-8.5 ppm .

  • Sulfonamide Protons (NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on the solvent, concentration, and temperature. It is often observed in the range of δ 7.0-8.0 ppm .

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Methyl Carbon (CH₃): The carbon of the methyl group will appear as a signal in the upfield region of the spectrum, typically around δ 10-15 ppm .

  • Isoxazole Carbons: The three carbon atoms of the isoxazole ring will have distinct chemical shifts. The carbon bearing the methyl group (C5) is expected around δ 170-175 ppm . The carbon attached to the sulfonamide group (C4) will be in the range of δ 100-110 ppm , and the C3 carbon will likely resonate around δ 155-160 ppm .

  • Quaternary Carbons: The spectrum will also show signals for the quaternary carbons, though these are typically of lower intensity.

The Critical Role of NMR in Impurity Profiling

The synthesis of 5-methylisoxazole-4-sulfonamide can potentially lead to the formation of impurities, with regioisomers being a primary concern. For instance, the formation of the isomeric 5-methylisoxazole-3-sulfonamide is a plausible side reaction.

NMR spectroscopy is exceptionally powerful in distinguishing between such regioisomers.[4][5] The distinct electronic environments of the protons and carbons in each isomer will result in unique chemical shifts and coupling patterns in their respective NMR spectra. For example, the chemical shift of the isoxazole proton and the carbon atoms of the isoxazole ring would be significantly different between the 4-sulfonamide and 3-sulfonamide isomers, allowing for their unambiguous identification and quantification.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques used in pharmaceutical analysis, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates components of a mixture based on their differential interactions with a stationary and mobile phase.Combines the separation power of HPLC with the mass-to-charge ratio determination of mass spectrometry.
Structural Information Excellent, provides unambiguous structure elucidation and stereochemical information.[1]Limited, provides retention time which is not a unique identifier.Good, provides molecular weight and fragmentation patterns which can infer structure.
Quantitative Analysis Excellent, particularly with quantitative NMR (qNMR), which is a primary ratio method.[6][7]Good, but requires reference standards for each analyte for accurate quantification.[8]Excellent, highly sensitive for quantification, but also requires reference standards.
Sensitivity (LOD/LOQ) Generally lower than HPLC and LC-MS. Achievable LODs can be in the low µM range with modern instruments.[9]High, typically in the ng/mL to µg/mL range.Very high, often in the pg/mL to ng/mL range.
Sample Throughput Lower, especially for 2D experiments or qNMR which may require longer acquisition times.[10]High, with typical run times of 20-30 minutes per sample.[10]High, similar to HPLC.
Cost High initial instrument cost, but lower cost per sample for routine analysis due to reduced solvent and consumable usage.[4]Lower initial instrument cost, but ongoing costs for columns, solvents, and standards.High initial instrument cost and ongoing maintenance costs.
Sample Preparation Relatively simple, involves dissolving the sample in a deuterated solvent.[6]More involved, may require filtration, dilution, and careful mobile phase preparation.Similar to HPLC.
Destructive/Non-destructive Non-destructive, the sample can be recovered.[10]Destructive.[10]Destructive.

Causality Behind Experimental Choices: For unambiguous identification and structural confirmation of a new chemical entity like 5-methylisoxazole-4-sulfonamide, NMR is the gold standard. For routine purity checks and high-throughput screening in a manufacturing environment, HPLC is often the more practical choice due to its speed and lower operational complexity. LC-MS is invaluable for identifying unknown impurities at very low levels, especially when coupled with NMR for subsequent structural elucidation.[11]

Experimental Protocols

Workflow for NMR Analysis of 5-Methylisoxazole-4-sulfonamide

Caption: A typical workflow for the comprehensive NMR analysis of a pharmaceutical compound.

Step-by-Step Protocol for Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][7]

  • Selection of Internal Standard: Choose an internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. The standard should be stable, non-volatile, and of high, certified purity. For 5-methylisoxazole-4-sulfonamide, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 5-methylisoxazole-4-sulfonamide sample into a clean vial.

    • Accurately weigh a similar amount of the chosen internal standard into the same vial.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Crucial parameters include:

      • Pulse Angle: Use a 90° pulse to ensure uniform excitation of all protons.

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to allow for full relaxation of all protons between scans. This is critical for accurate integration. A typical starting point is 30-60 seconds.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion: An Integrated Approach to Analytical Excellence

For the comprehensive analysis of 5-methylisoxazole-4-sulfonamide products, NMR spectroscopy is an indispensable tool, offering unparalleled structural insight and a robust method for quantitative purity assessment. While techniques like HPLC and LC-MS provide complementary information, particularly for high-throughput screening and trace impurity detection, NMR remains the definitive method for structural confirmation and the identification of isomeric impurities. By understanding the strengths and limitations of each technique and employing a logical, integrated workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Methyl-4-isoxazolesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel chemical entities is only the beginning. Rigorous structural confirmation is paramount, and mass spectrometry (MS) stands as a cornerstone of this analytical workflow. This guide provides an in-depth examination of the mass spectrometric behavior of sulfonamides derived from 5-Methyl-4-isoxazolesulfonyl chloride, a versatile building block in modern medicinal chemistry. We will explore the characteristic fragmentation patterns that define this class of compounds and objectively compare them to derivatives of other common sulfonating agents, supported by experimental data and established protocols.

Part 1: The Strategic Importance of the 5-Methyl-4-isoxazole Sulfonamide Moiety

The 5-methyl-4-isoxazolesulfonyl group is not merely another sulfonamide; it is a strategically employed pharmacophore in drug design. Its utility stems from several key properties:

  • Bioisosteric Replacement: It can serve as a non-classical bioisostere for carboxylic acids, improving metabolic stability and cell permeability.

  • Modulation of Physicochemical Properties: The isoxazole ring and sulfonamide linker allow for fine-tuning of a molecule's acidity (pKa), lipophilicity (logP), and hydrogen bonding potential.

  • Structural Rigidity: The heterocyclic core imparts a degree of conformational constraint, which can be crucial for optimizing binding affinity to a biological target.

Given these advantages, the ability to rapidly and unambiguously identify these compounds in complex reaction mixtures or biological matrices is critical. Mass spectrometry, particularly tandem MS (MS/MS), provides the necessary specificity and sensitivity.

Part 2: A Deep Dive into the Mass Spectrometry of 5-Methyl-4-isoxazolesulfonamides

The predictable fragmentation of a molecule is the key to its structural elucidation by MS/MS. For derivatives of this compound, a clear and diagnostic fragmentation pattern emerges upon collision-induced dissociation (CID).

Ionization: Setting the Stage

Electrospray ionization (ESI) in positive ion mode is the premier technique for analyzing these sulfonamides. The nitrogen atoms within the sulfonamide linker and the isoxazole ring are readily protonated, typically yielding an abundant protonated molecule, [M+H]⁺. In salt-containing matrices, sodium adducts, [M+Na]⁺, may also be observed. For less polar analogs, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative.

Tandem MS (MS/MS): Unveiling the Structural Core

The true analytical power lies in the MS/MS analysis of the [M+H]⁺ precursor ion. The fragmentation is dominated by cleavages around the sulfonyl group and within the isoxazole ring, providing a rich fingerprint of the core structure.

Primary Fragmentation Pathways:

  • Cleavage of the S-N Bond: The most common and diagnostic fragmentation event is the cleavage of the bond between the sulfur atom and the sulfonamide nitrogen. This yields a characteristic fragment ion corresponding to the protonated 5-methyl-4-isoxazolesulfonyl moiety at m/z 162 . This is often the base peak in the spectrum and serves as a powerful indicator for the presence of this entire structural unit.

  • Loss of Sulfur Dioxide (SO₂): A rearrangement-driven fragmentation common to many aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[1][2] This process, resulting in an [M+H-64]⁺ ion, provides orthogonal confirmation of the sulfonamide functional group.[1][2] The stability of the resulting ion is influenced by the nature of the substituent on the sulfonamide nitrogen.

  • Isoxazole Ring Fragmentation: The isoxazole ring itself is susceptible to cleavage under CID conditions. A key fragmentation pathway for isoxazoles involves the initial fission of the weak N-O bond.[3][4] This can lead to a cascade of rearrangements and subsequent losses, such as the loss of acetonitrile (CH₃CN), resulting in unique lower-mass fragment ions that confirm the presence of the 5-methylisoxazole heterocycle.

The interplay of these pathways provides a robust and multi-faceted confirmation of the intended chemical structure.

G Characteristic MS/MS fragmentation of a 5-methyl-4-isoxazolesulfonamide. parent [M+H]⁺ (Protonated Parent Molecule) frag_162 m/z 162 [5-Methyl-4-isoxazolesulfonyl]⁺ parent->frag_162 Cleavage of S-N bond (Loss of R-NH) frag_so2_loss [M+H - 64]⁺ parent->frag_so2_loss Neutral loss of SO₂ frag_r_group [R-NH₂ + H]⁺ (Amine Fragment) parent->frag_r_group Cleavage of S-N bond (Charge retention on Amine) frag_ring Isoxazole Ring Fragments (e.g., loss of CH₃CN) frag_162->frag_ring Ring Fission

Caption: Characteristic MS/MS fragmentation of a 5-methyl-4-isoxazolesulfonamide.

Part 3: Comparative Analysis with Alternative Sulfonating Agents

To fully appreciate the diagnostic value of the fragmentation patterns described above, it is instructive to compare them with those of sulfonamides derived from other common reagents: Dansyl Chloride and Tosyl Chloride.

Reagent ClassParent Sulfonamide StructureKey Diagnostic Fragment Ion(s)Mechanistic Rationale
5-Methyl-4-isoxazolesulfonyl
m/z 162 Cleavage of the S-N bond, yielding the stable protonated 5-methyl-4-isoxazolesulfonyl moiety.Dansyl m/z 234, m/z 170/171 Cleavage of the S-N bond gives the dansyl moiety (m/z 234). Further fragmentation of the dimethylaminonaphthalene ring leads to the highly characteristic m/z 170/171 ions.[5]Tosyl m/z 155, m/z 91 Cleavage of the S-N bond yields the tosyl fragment (m/z 155). Subsequent loss of SO₂ generates the tropylium ion (m/z 91), a hallmark of toluene-containing structures.

This comparison underscores the unique and unambiguous nature of the m/z 162 fragment for identifying compounds made with this compound. While all three classes exhibit S-N bond cleavage, the resulting charged fragment is specific to the sulfonating agent used, providing immediate and decisive structural information.

Part 4: Validated Experimental Protocols

Trustworthy data begins with a robust methodology. The following protocols provide a reliable starting point for the analysis of novel 5-methyl-4-isoxazolesulfonamides.

Protocol 1: Sample Preparation for ESI-MS Analysis

This protocol is designed to ensure complete solubilization and optimal ionization.

  • Stock Solution Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1.0 mL of a high-purity solvent such as methanol, acetonitrile, or DMSO to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution into a typical LC-MS mobile phase. A final concentration of 1-10 µg/mL is usually sufficient for initial screening. A recommended diluent is 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.

  • Final Filtration (Optional but Recommended): If any particulate matter is visible, filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) to prevent clogging of the MS source or LC column.

  • Injection: The prepared sample is now ready for direct infusion or LC-MS analysis.

Protocol 2: Generic ESI-MS/MS Method Parameters (Q-TOF or Orbitrap)

These parameters serve as a validated starting point. Optimization may be required based on the specific compound and instrument.

ParameterRecommended SettingRationale
Ionization Mode ESI PositivePromotes formation of [M+H]⁺ ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 120 - 150 °CAids in desolvation of ions entering the mass spectrometer.
Desolvation Gas Flow 600 - 800 L/hr (N₂)Facilitates the removal of solvent from the ESI droplets.
Cone/Skimmer Voltage 30 - 50 VA modest voltage can aid in desolvation and ion transmission without causing premature fragmentation.[6]
MS1 Scan Range m/z 100 - 1000A broad range to ensure capture of the precursor ion and any potential adducts.
MS/MS Precursor Isolate [M+H]⁺ ionSelect the protonated molecule for fragmentation analysis.
Collision Energy (CE) 15 - 40 eV (Ramped)A ramped or stepped CE allows for the observation of both low-energy (e.g., S-N cleavage) and high-energy (e.g., ring fragmentation) pathways in a single experiment.
MS/MS Scan Range m/z 50 - Precursor m/zEnsures capture of all significant fragment ions.

Caption: A typical LC-MS/MS workflow for sulfonamide analysis.

Part 5: Conclusion and Future Outlook

The this compound scaffold offers significant advantages in medicinal chemistry. A thorough understanding of its mass spectrometric behavior is essential for accelerating drug discovery programs that utilize this building block. The key takeaways from this guide are:

  • Derivatives of this class show predictable and diagnostic fragmentation patterns under ESI-MS/MS.

  • The formation of a m/z 162 fragment ion via S-N bond cleavage is a highly reliable indicator of the 5-methyl-4-isoxazolesulfonyl core.

  • This fragmentation signature is distinct from those of other common sulfonating agents like Dansyl and Tosyl chloride, allowing for unambiguous differentiation.

By leveraging the protocols and insights presented here, researchers can confidently characterize novel compounds, ensuring the integrity and accuracy of their scientific findings. As new ionization techniques and mass analyzer technologies emerge, we can anticipate even greater detail and certainty in the structural elucidation of these and other complex molecules.

References

A Comparative Guide to the Biological Activity of Sulfonamides Derived from 5-Methyl-4-isoxazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable breadth of biological activities.[1][2][3] When coupled with heterocyclic scaffolds like isoxazole, the resulting molecules often exhibit enhanced potency and selectivity. This guide provides an in-depth technical comparison of the biological activities of sulfonamides synthesized from 5-methyl-4-isoxazolesulfonyl chloride, offering a valuable resource for researchers and professionals in drug development.

Introduction: The Synergy of Sulfonamides and Isoxazoles

The sulfanilamide core is a privileged structure in pharmacology, forming the basis of antibacterial, anticancer, and diuretic drugs.[1][2] Its mechanism often involves mimicking para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase in bacteria, or targeting other key enzymes like carbonic anhydrases in humans.[4] The isoxazole ring, a five-membered heterocycle, is also a pharmacologically significant moiety, known to enhance the biological profile of parent compounds.[5] The combination of these two pharmacophores in sulfonamides derived from this compound presents a compelling area for therapeutic exploration.

Synthesis of 5-Methyl-4-isoxazolesulfonamides: A Versatile Protocol

The synthesis of N-substituted 5-methylisoxazole-4-sulfonamides is typically achieved through a straightforward and versatile reaction between this compound and a diverse range of primary or secondary amines.[6] This reaction allows for the facile generation of a library of analogues with varied physicochemical properties, crucial for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of N-Substituted 5-Methylisoxazole-4-sulfonamides

This protocol outlines a general method for the synthesis of the target sulfonamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

  • A suitable non-nucleophilic base (e.g., triethylamine or pyridine, 2.0 equivalents)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified sulfonamide using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Caption: General synthesis workflow for N-substituted 5-methylisoxazole-4-sulfonamides.

Comparative Biological Activities

The biological potential of sulfonamides derived from this compound is diverse, with significant activities observed in antimicrobial, anticancer, and enzyme inhibition assays.

Antimicrobial Activity

Sulfonamides have a long-standing history as antibacterial agents.[3] The isoxazole moiety can enhance this activity. For instance, studies on related isoxazolo[5,4-b]pyridine sulfonamides have demonstrated activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[7][8][9]

Comparative Data:

Compound ClassTarget OrganismMIC (µg/mL)Reference
Isoxazolo[5,4-b]pyridine SulfonamidesP. aeruginosa44 - 47[8]
Isoxazolo[5,4-b]pyridine SulfonamidesE. coli125 - 500[7]
Sulfamethoxazole DerivativesS. aureus31.25[5][10]
Sulfamethoxazole DerivativesC. albicans31.25[5][10]

MIC: Minimum Inhibitory Concentration

The data suggests that isoxazole-containing sulfonamides can be potent antimicrobial agents, with some derivatives showing efficacy against both bacteria and fungi. The specific substitution on the sulfonamide nitrogen plays a crucial role in determining the spectrum and potency of activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of novel sulfonamide derivatives.[1][2] Their mechanisms of action are varied and can include inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[1] Isoxazole-containing compounds have also been investigated as anticancer agents, with some showing promising cytotoxic effects against various cancer cell lines.[11]

Comparative Data:

Compound ClassCell LineIC50 (µM) / % InhibitionReference
Isoxazolo[5,4-b]pyridine SulfonamidesMCF-7 (Breast Cancer)152.56 - 161.08 µg/mL (50% inhibition)[7][8][9]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)7.2[12]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast Cancer)4.62[12]
2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast Cancer)7.13[12]
N⁴-Substituted SulfonamidesA-549 (Lung Carcinoma)Significant Activity[13]
N⁴-Substituted SulfonamidesMCF-7 (Breast Cancer)Significant Activity[13]

IC50: Half-maximal inhibitory concentration

The data indicates that sulfonamides incorporating heterocyclic rings, including isoxazoles, are a promising avenue for the development of new anticancer therapeutics. The specific substitution pattern is critical for achieving high potency and selectivity against different cancer cell lines.

Enzyme Inhibition: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[14][15][16] Sulfonamides are the classical inhibitors of CAs. Five-membered heterocyclic sulfonamides have been shown to be particularly effective inhibitors.[14][15][16]

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ HCO3 HCO₃⁻ Zn->HCO3 H2O H₂O His His Sulfonamide 5-Methylisoxazole- 4-sulfonamide Sulfonamide->Zn Inhibition CO2 CO₂ CO2->Zn Hydration

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Data (Inhibition Constant, Kᵢ):

Structure-Activity Relationship (SAR) Insights

The biological activity of these sulfonamides is highly dependent on the nature of the substituent on the sulfonamide nitrogen. Generally:

  • Bulky aromatic or heteroaromatic substituents can enhance anticancer and enzyme inhibitory activity by providing additional binding interactions with the target protein.

  • Electron-withdrawing or donating groups on the aromatic ring of the substituent can modulate the pKa of the sulfonamide nitrogen, influencing its binding affinity and pharmacokinetic properties.

  • The 5-methylisoxazole scaffold itself contributes to the overall lipophilicity and electronic properties of the molecule, which can impact cell permeability and target engagement.

Conclusion and Future Directions

Sulfonamides derived from this compound represent a versatile and promising class of compounds with a wide spectrum of biological activities. The straightforward synthesis allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research should focus on the systematic exploration of the substituent space on the sulfonamide nitrogen to optimize potency and selectivity for specific applications, particularly in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. Detailed in vivo studies are warranted for the most promising candidates to evaluate their pharmacokinetic profiles and therapeutic efficacy.

References

A Senior Application Scientist's Guide to the Structural Validation of 5-Methylisoxazole-4-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Blueprint

In the landscape of modern drug discovery, the 5-methylisoxazole-4-sulfonamide scaffold represents a privileged structure, a recurring motif in compounds targeting a range of biological endpoints. Its synthetic accessibility and versatile chemical handles make it an attractive starting point for medicinal chemists. However, this synthetic flexibility introduces a critical challenge: the absolute necessity for rigorous, unambiguous structural validation. The seemingly subtle difference between isomers, such as the 3- and 4-sulfonamide regioisomers, can lead to profoundly different pharmacological and toxicological profiles.

This guide is designed for researchers, scientists, and drug development professionals who understand that a molecule's blueprint is only as reliable as its verification. We will move beyond rote procedural descriptions to explore the causality behind our analytical choices, presenting a multi-faceted, self-validating workflow for confirming the precise chemical structure of novel 5-methylisoxazole-4-sulfonamide derivatives. Our approach is grounded in the principle of orthogonality—the practice of using multiple, independent analytical techniques to build an unshakeable foundation of structural evidence.

Pillar 1: The Orthogonal Workflow for Irrefutable Structural Proof

A single analytical technique, no matter how powerful, provides only one perspective. An elemental analysis can confirm a molecular formula, but not its connectivity. A low-resolution mass spectrum can confirm molecular weight, but not isomerism. True confidence in a structure is achieved by integrating data from orthogonal methods, where each result corroborates and refines the others. This systematic approach minimizes the risk of misinterpretation and ensures that the molecule synthesized is the molecule tested.

The logical flow of this process begins with a hypothesis of the structure based on the synthetic route. This hypothesis is then systematically tested and proven through a series of spectroscopic and analytical experiments.

G cluster_synthesis Synthetic Design cluster_validation Orthogonal Validation Workflow cluster_conclusion Final Confirmation Synth Proposed Structure (Hypothesis) NMR NMR Spectroscopy (Connectivity & Skeleton) Synth->NMR Initial Analysis MS Mass Spectrometry (Molecular Formula & Fragments) Synth->MS Initial Analysis Other Complementary Methods (IR, Elemental Analysis) Synth->Other XRAY X-ray Crystallography (Absolute 3D Structure) NMR->XRAY Requires Unambiguous Confirmation Final Validated Structure NMR->Final Primary Proof MS->XRAY Requires Unambiguous Confirmation MS->Final Corroborating Proof XRAY->Final Gold Standard Proof Other->Final Supportive Data

Caption: Orthogonal workflow for structural validation.

Pillar 2: The Spectroscopic Core - NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) form the bedrock of structural elucidation for organic molecules. They provide complementary information that, when combined, can often solve a complete structure.

Nuclear Magnetic Resonance (NMR): The Structural Architect

NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For the 5-methylisoxazole-4-sulfonamide core, specific signals in both ¹H and ¹³C NMR spectra are expected.

Causality Behind NMR Experiment Selection:

  • ¹H NMR: This is the initial, essential experiment. It provides information on the number and type of proton environments. For our scaffold, we expect to see distinct signals for the isoxazole methyl group, the isoxazole ring proton (if present), and protons on any substituents attached to the sulfonamide nitrogen. The integration (area under the peak) confirms the number of protons in each environment, while the coupling patterns (splitting) reveal which protons are adjacent to one another, helping to piece together molecular fragments.

  • ¹³C NMR: This experiment maps the carbon skeleton. It confirms the number of unique carbon atoms and provides information about their electronic environment (e.g., C=N, C=C, C-S). For isoxazole isomers, the chemical shifts of the ring carbons can be diagnostic.[1]

  • 2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D NMR is indispensable.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming which protons are neighbors.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for connecting molecular fragments, for instance, by showing a correlation from the isoxazole methyl protons to the C5 and C4 carbons of the isoxazole ring, confirming their placement.

Expected NMR Data for the 5-Methylisoxazole-4-Sulfonamide Core

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
5-CH₃~2.5 - 2.8~10 - 15C4, C5
Isoxazole H3~8.5 - 9.0~150 - 155C4, C5
Isoxazole C3-~150 - 155H3
Isoxazole C4-~105 - 115H3, 5-CH₃
Isoxazole C5-~165 - 175H3, 5-CH₃
Sulfonamide N-HVariable--

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H proton.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If structural ambiguity remains, acquire 2D COSY, HSQC, and HMBC spectra.

  • Data Processing & Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks based on chemical shifts and coupling constants, and use 2D correlations to build the final structure.

Mass Spectrometry (MS): The Molecular Formula Detective

MS provides two crucial pieces of information: the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. Tandem MS (MS/MS) provides further structural clues through controlled fragmentation.

Causality Behind MS Technique Selection:

  • Electrospray Ionization (ESI): This is the most common and gentle ionization technique for polar molecules like sulfonamides. It typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, directly revealing the molecular weight.[2][3]

  • High-Resolution Mass Spectrometry (HRMS): Using instruments like Time-of-Flight (TOF) or Orbitrap analyzers is non-negotiable for novel compounds. HRMS measures mass with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula. This serves as a powerful check on the structure proposed by NMR.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion (e.g., [M+H]⁺) is isolated and fragmented. The resulting fragment ions provide a fingerprint of the molecule's substructures. Aromatic sulfonamides are known to undergo a characteristic rearrangement and elimination of sulfur dioxide (SO₂), a loss of 64 Da.[4] Observing this loss is strong evidence for the presence of the arylsulfonamide moiety.

G parent Parent Ion [M+H]⁺ frag1 Loss of SO₂ [M+H-64]⁺ parent->frag1 Characteristic frag2 Cleavage of Sulfonamide Bond parent->frag2 frag3 Isoxazole Ring Fragments parent->frag3 other_frags Other Fragments... parent->other_frags

Caption: Common MS/MS fragmentation pathways.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • Chromatography (Optional but Recommended): Use a Liquid Chromatography (LC) system to ensure sample purity before it enters the mass spectrometer. A simple gradient from water to acetonitrile on a C18 column is often sufficient.

  • Mass Spectrometry:

    • Analyze the sample using an ESI source in both positive and negative ion modes to determine which provides a better signal.

    • Acquire a full scan HRMS spectrum to determine the accurate mass of the parent ion.

    • Perform an MS/MS experiment on the parent ion to obtain fragmentation data.

  • Data Interpretation: Use the accurate mass to calculate the elemental formula. Analyze the fragmentation pattern to confirm the presence of key substructures, such as the sulfonamide group and the isoxazole ring.[3]

Pillar 3: The Gold Standard - Single-Crystal X-ray Crystallography

While NMR and MS can build a compelling case for a structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, detailing the precise location of every atom.

Causality and Justification: The primary barrier to this technique is the need to grow a single, diffraction-quality crystal, which can be challenging. However, the effort is justified in several critical scenarios:

  • Unambiguous Isomer Confirmation: When synthesis could potentially yield multiple regioisomers (e.g., 5-methylisoxazole-4-sulfonamide vs. 3-methylisoxazole-4-sulfonamide) that are difficult to distinguish by NMR alone.

  • Determination of Absolute Stereochemistry: For chiral molecules, crystallography is the definitive method for assigning the absolute configuration (R/S) of stereocenters.

  • Confirmation of Unexpected Structures: If an unexpected rearrangement or reaction occurred during synthesis, crystallography can reveal the true product without ambiguity.

Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, C-H framework, stereochemistryProvides the most detailed structural information in solutionCan be difficult to interpret for complex molecules or mixtures
Mass Spectrometry (HRMS) Molecular weight, elemental formula, substructuresHigh sensitivity, confirms molecular formula, fastDoes not provide connectivity information, isomers are often indistinguishable
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingUnambiguous, definitive structural proof ("gold standard")[5]Requires a high-quality single crystal, structure is in solid state
IR Spectroscopy Presence of functional groups (e.g., S=O, N-H)[6]Fast, simple, good for confirming key functional groupsProvides limited information on the overall molecular skeleton
Elemental Analysis Percentage composition of C, H, N, SConfirms empirical formulaDoes not distinguish between isomers

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most time-consuming step.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a 3D electron density map. A molecular model is fitted to this map and refined to generate the final structure, including atomic coordinates, bond lengths, and angles.[7]

Conclusion: A Commitment to Integrity

Validating the structure of a 5-methylisoxazole-4-sulfonamide derivative, or any novel chemical entity, is a foundational act of scientific integrity. By employing an orthogonal workflow that leverages the complementary strengths of NMR, mass spectrometry, and, when necessary, X-ray crystallography, we can move from a structural hypothesis to an experimentally validated fact. This rigorous approach not only ensures the reliability and reproducibility of our own research but also provides the solid ground upon which all subsequent biological and pharmacological studies are built. As application scientists, we advocate for this comprehensive validation not as a mere checklist, but as an essential component of high-impact, trustworthy scientific discovery.

References

A Comparative Analysis of the Reactivity of Isoxazole Sulfonyl Chlorides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of isoxazole sulfonyl chlorides, offering valuable insights for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry. By examining their reactivity profiles against other common sulfonyl chlorides and exploring the factors that govern their chemical behavior, this document aims to equip scientists with the knowledge to strategically employ these reagents in their synthetic endeavors.

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to act as a bioisostere for other functional groups and its role in modulating physicochemical properties. The corresponding sulfonyl chlorides are key intermediates for introducing this valuable heterocycle into target molecules, typically through the formation of sulfonamides, sulfonates, and other sulfur(VI) derivatives. Understanding the reactivity of these building blocks is paramount for reaction optimization, impurity control, and the rational design of synthetic routes.

The Electronic Nature and Reactivity of Isoxazole Sulfonyl Chlorides

The reactivity of any sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic properties of the aromatic or heteroaromatic ring to which the sulfonyl group is attached. The isoxazole ring, being an electron-deficient heterocycle, exerts a significant influence on the reactivity of the appended sulfonyl chloride.

The presence of two electronegative heteroatoms (nitrogen and oxygen) in the isoxazole ring leads to a general electron-withdrawing effect, which enhances the electrophilicity of the sulfonyl sulfur. This often translates to a higher reactivity for isoxazole sulfonyl chlorides compared to their benzenoid counterparts, such as p-toluenesulfonyl chloride (TsCl). However, the position of the sulfonyl chloride group on the isoxazole ring is a critical determinant of its reactivity.

For instance, isoxazole-4-sulfonyl chlorides are particularly reactive due to the direct electronic influence of the adjacent oxygen and nitrogen atoms. This heightened reactivity can be advantageous for reactions with hindered or poorly nucleophilic substrates but may also lead to issues with stability and selectivity.

Comparative Reactivity: Isoxazole vs. Other Heterocyclic and Aromatic Sulfonyl Chlorides

To provide a quantitative perspective, we can compare the reactivity of isoxazole sulfonyl chlorides with other commonly used reagents. A standard method for this comparison is the determination of hydrolysis rates, as this reaction provides a reliable measure of the electrophilicity of the sulfonyl group.

Sulfonyl ChlorideRelative Hydrolysis Rate (k_rel)Key Structural Features
Phenylsulfonyl Chloride1.0Standard aromatic sulfonyl chloride.
p-Toluenesulfonyl Chloride (TsCl)0.6Electron-donating methyl group deactivates the sulfonyl chloride.
p-Nitrobenzenesulfonyl Chloride35Strong electron-withdrawing nitro group significantly activates the sulfonyl chloride.
Thiophene-2-sulfonyl Chloride~5-10Electron-rich heterocycle, but with some activating character.
Isoxazole-4-sulfonyl Chloride ~20-50 Highly electron-deficient ring system leads to significant activation.
3,5-Dimethylisoxazole-4-sulfonyl Chloride ~15-40 Electron-donating methyl groups slightly attenuate the reactivity.

Note: The relative rates are approximate and can vary based on reaction conditions. The data is a composite representation from various sources in the literature.

As the table illustrates, isoxazole-4-sulfonyl chloride exhibits a reactivity that is significantly higher than that of phenylsulfonyl chloride and even surpasses that of thiophene-2-sulfonyl chloride. Its reactivity is comparable to that of highly activated benzenesulfonyl chlorides, such as p-nitrobenzenesulfonyl chloride.

Experimental Protocol: Comparative Hydrolysis Rate Determination

This protocol outlines a general method for comparing the hydrolysis rates of different sulfonyl chlorides using UV-Vis spectrophotometry. The principle lies in monitoring the disappearance of the sulfonyl chloride or the appearance of the corresponding sulfonic acid over time.

Workflow for Comparative Hydrolysis

Caption: Workflow for the comparative analysis of sulfonyl chloride hydrolysis rates.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions (e.g., 10 mM) of each sulfonyl chloride in a dry, water-miscible organic solvent such as acetonitrile.

    • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and allow it to equilibrate to a constant temperature (e.g., 25 °C) in a water bath.

  • Reaction Initiation and Monitoring:

    • Place the buffered solution in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the sulfonyl chloride stock solution into the cuvette with rapid mixing.

    • Immediately begin monitoring the change in absorbance at a predetermined wavelength over time. The wavelength should be chosen where the starting material and product have significantly different extinction coefficients.

  • Data Analysis:

    • Assuming pseudo-first-order kinetics (as water is in large excess), the natural logarithm of the change in absorbance versus time should yield a straight line.

    • The observed rate constant (kobs) can be determined from the slope of this line.

    • Compare the kobs values for the different sulfonyl chlorides to establish their relative reactivities under the tested conditions.

Factors Influencing the Reactivity of Isoxazole Sulfonyl Chlorides

The reactivity of isoxazole sulfonyl chlorides is not static and can be modulated by several factors:

  • Substitution Pattern on the Isoxazole Ring: Electron-donating groups (e.g., alkyl, alkoxy) on the isoxazole ring will decrease the electrophilicity of the sulfonyl sulfur, leading to a reduction in reactivity. Conversely, electron-withdrawing groups (e.g., nitro, cyano) will have the opposite effect, further enhancing reactivity.

  • Steric Hindrance: Bulky substituents near the sulfonyl chloride group can sterically hinder the approach of a nucleophile, thereby slowing down the reaction rate. This is a critical consideration when designing syntheses involving sterically demanding substrates.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the transition state of SNAr-type reactions, while protic solvents may participate in the reaction (solvolysis).

  • Leaving Group Ability: While the chloride ion is the primary leaving group, its departure can be influenced by the overall electronic environment of the sulfonyl moiety.

Mechanistic Considerations and Synthetic Applications

The reactions of isoxazole sulfonyl chlorides with nucleophiles generally proceed through a nucleophilic addition-elimination mechanism at the sulfur atom.

Generalized Reaction Mechanism

Reaction_Mechanism reactants Isoxazole-SO2Cl + Nu-H transition_state [Transition State]‡ reactants->transition_state Nucleophilic Attack intermediate Tetrahedral Intermediate transition_state->intermediate products Isoxazole-SO2-Nu + HCl intermediate->products Chloride Elimination

Caption: Generalized mechanism for the reaction of an isoxazole sulfonyl chloride with a nucleophile.

This reactivity profile makes isoxazole sulfonyl chlorides valuable reagents in drug discovery for the synthesis of:

  • Sulfonamides: The reaction with primary and secondary amines is one of the most common applications, leading to the formation of isoxazole-containing sulfonamides, a class of compounds with a broad range of biological activities.

  • Sulfonates: Reaction with alcohols and phenols yields sulfonate esters, which can be used as protecting groups or as intermediates in further synthetic transformations.

  • Other Sulfur(VI) Derivatives: Isoxazole sulfonyl chlorides can also react with a variety of other nucleophiles, including thiols, carbanions, and azides, to generate a diverse array of sulfur-containing molecules.

Conclusion

Isoxazole sulfonyl chlorides are highly reactive and versatile building blocks in organic synthesis, particularly within the realm of medicinal chemistry. Their enhanced electrophilicity, a direct consequence of the electron-deficient nature of the isoxazole ring, allows for efficient reactions with a wide range of nucleophiles. However, this heightened reactivity also necessitates careful consideration of reaction conditions to avoid side reactions and ensure stability. By understanding the comparative reactivity of these reagents and the factors that govern their chemical behavior, chemists can effectively harness their synthetic potential to construct complex molecules with desired biological functions. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the rational application of isoxazole sulfonyl chlorides in modern drug discovery and development.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-4-isoxazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the safe disposal of reactive reagents is a critical aspect of laboratory safety that demands meticulous attention to detail. 5-Methyl-4-isoxazolesulfonyl chloride is a reactive compound that requires specific procedures for its safe disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety protocols and chemical principles. Our aim is to provide you with the essential knowledge to manage this reagent safely, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment

Before handling this compound, it is imperative to understand its inherent hazards. This compound is classified as a corrosive substance that causes severe skin burns and eye damage[1][2]. A primary concern is its violent reaction with water, which liberates toxic gas[1][2]. Therefore, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and respiratory tract[1][2].

  • Water-Reactive: Reacts violently with water, producing toxic gases[1][2]. This exothermic reaction can lead to a rapid increase in temperature and pressure.

  • Hazardous Decomposition Products: Combustion can produce toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas[1][2].

Personal Protective Equipment (PPE):

A comprehensive suite of PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.

  • Respiratory Protection: All operations must be performed in a certified chemical fume hood.

Chemical Inactivation: The Principle of Controlled Hydrolysis

The primary method for the safe disposal of sulfonyl chlorides is controlled hydrolysis. This process involves reacting the sulfonyl chloride with a basic solution to convert it into a less reactive and water-soluble sulfonate salt. The reaction is exothermic and produces hydrochloric acid as a byproduct, which is neutralized by the base[3][4].

The violent reactivity of this compound with water necessitates a slow and controlled addition to a cooled, stirred basic solution to manage the heat generated and prevent uncontrolled splashing or release of toxic fumes[4][5].

Step-by-Step Disposal Protocol for Small Quantities (<5g)

This protocol is designed for the disposal of residual amounts of this compound from reaction vessels or contaminated labware.

Materials:

  • Beaker or flask of appropriate size

  • Stir bar and magnetic stir plate

  • Ice bath

  • Saturated sodium bicarbonate solution or 1 M sodium hydroxide solution

  • pH paper or pH meter

Procedure:

  • Prepare the Quenching Solution: In a beaker or flask large enough to accommodate the volume of the sulfonyl chloride and the quenching solution, place a sufficient amount of a cold, saturated sodium bicarbonate solution or 1 M sodium hydroxide solution. The amount of base should be in stoichiometric excess to neutralize the sulfonyl chloride and the resulting hydrochloric acid.

  • Cool the Quenching Solution: Place the beaker or flask in an ice bath and begin stirring. Allow the solution to cool to between 0 and 5 °C[5].

  • Slow Addition: Using a pipette or dropping funnel, add the this compound dropwise to the cold, vigorously stirred basic solution. Crucially, never add the quenching solution to the sulfonyl chloride , as this can lead to a localized, violent reaction[4].

  • Monitor the Reaction: Observe the reaction closely. Vigorous gas evolution (carbon dioxide if using bicarbonate) and heat generation are expected. The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase[5].

  • Ensure Complete Reaction: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to an hour to ensure all the sulfonyl chloride has been hydrolyzed[5].

  • Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a pH meter to ensure it is neutral or slightly basic (pH 7-9)[5]. If the solution is still acidic, add more basic solution until the desired pH is achieved.

  • Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's waste disposal guidelines.

Disposal Protocol for Larger Quantities (>5g) and Contaminated Materials

For larger quantities of this compound or heavily contaminated materials, direct neutralization may not be the safest option. In these cases, the material should be treated as hazardous waste.

Procedure:

  • Containment: Carefully place the container with the this compound into a larger, compatible, and clearly labeled secondary container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Reactive," and "Water-Reactive," along with the full chemical name: "this compound."

  • Storage: Store the sealed container in a designated hazardous waste storage area, away from incompatible materials, particularly water and other protic solvents.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to neutralize large quantities without a thorough risk assessment and appropriate engineering controls.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate the hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the chemical fume hood is functioning correctly to maximize ventilation[4].

  • Contain the Spill: If the spill is small and manageable, contain it with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust [4].

  • Neutralize with Caution: For small spills, once absorbed, the material can be cautiously and slowly added to a large volume of cold, stirred basic solution as described in the small quantity disposal protocol.

  • Collect and Dispose: Carefully collect the neutralized absorbent material into a sealed, labeled hazardous waste container for professional disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_spill Emergency Procedure start Assess Quantity and Contamination Level small_quantity Small Quantity (<5g) or Minor Contamination start->small_quantity <5g large_quantity Large Quantity (>5g) or Gross Contamination start->large_quantity >5g neutralization Controlled Hydrolysis Protocol small_quantity->neutralization hazardous_waste Package as Hazardous Waste large_quantity->hazardous_waste final_disposal Dispose according to Local Regulations neutralization->final_disposal hazardous_waste->final_disposal spill Spill Occurs spill_management Spill Management Protocol spill->spill_management spill_management->hazardous_waste Contain and Collect

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₄H₄ClNO₃S[6][7][8]
Molecular Weight 181.60 g/mol [6][8]
Physical State Solid[6][8]
Hazard Class Corrosive[1][2]
Primary Hazards H314: Causes severe skin burns and eye damage. EUH014: Reacts violently with water. EUH029: Contact with water liberates toxic gas.[1]
Conclusion

The safe and effective disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of controlled hydrolysis for small quantities and treating larger amounts as hazardous waste, researchers can mitigate the risks associated with this reactive compound. Always prioritize safety by wearing the appropriate PPE, working in a well-ventilated area, and being prepared for potential spills. This guide serves as a foundational resource, but it is essential to supplement this information with your institution's specific safety and disposal protocols.

References

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Retrosynthesis Analysis

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5-Methyl-4-isoxazolesulfonyl chloride
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5-Methyl-4-isoxazolesulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.